4,7-Dimethoxy-1H-indole-2-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
4,7-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNGDWJFIQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333509 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31271-83-7 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7-Dimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS Number 31271-83-7 , is a substituted indole derivative.[1] The presence of two methoxy groups on the benzene ring of the indole scaffold significantly influences its electronic properties and potential biological activity. It is often utilized as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 31271-83-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | Data not available | Data not available | Higher polarity suggests potential for divergent solubility profiles compared to less substituted indoles.[3] |
| 4-Methoxy-1H-indole-2-carboxylic acid | 234-235 | 447.6 at 760 mmHg | Data not available |
| Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | 141-144 | Data not available | Data not available |
| 4-Formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid | >275 | Data not available | Data not available |
Experimental Protocols
Synthesis
Reaction Scheme:
A plausible synthetic pathway.
Step 1: Nitration of 2,5-Dimethoxytoluene
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,5-dimethoxytoluene to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture for a specified time, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dimethoxy-6-nitrotoluene.
Step 2: Condensation with Diethyl Oxalate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of 2,5-dimethoxy-6-nitrotoluene and diethyl oxalate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate.
Step 3: Reductive Cyclization
-
Dissolve the ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Heat the mixture under reflux or pressurize with hydrogen gas, respectively, until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate, and the resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals.
-
Column Chromatography: Utilize a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired compound from impurities.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two methoxy groups, aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the two methoxy carbons, and the carboxylic acid carbonyl carbon.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the indole ring are expected.
Biological Activity and Potential Applications
The indole-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of therapeutic potential, including acting as inhibitors of HIV-1 integrase, and exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5]
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The indole nucleus and the C2-carboxylic acid moiety can chelate with the two magnesium ions in the active site of the integrase, preventing the integration of viral DNA into the host genome.
Mechanism of HIV-1 integrase inhibition.
Potential as a Building Block for Targeted Protein Degraders
The classification of this compound as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indole scaffold can serve as a core structure for linking a target protein-binding ligand to an E3 ligase-binding ligand.
PROTAC synthesis and mechanism of action.
Conclusion
This compound represents a valuable chemical entity for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its substituted indole core provides a versatile platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is limited, the known activities of related indole-2-carboxylic acid derivatives suggest promising avenues for future research, particularly in the development of antiviral agents and targeted protein degraders. This guide provides a foundational understanding to facilitate further investigation and application of this compound.
References
- 1. scbt.com [scbt.com]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dimethoxy-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class of compounds, presents a scaffold of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical characteristics, spectroscopic signatures, and potential biological activities based on data from structurally related compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and similar indole derivatives.
Physicochemical Characteristics
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.209 g/mol | [1] |
| CAS Number | 31271-83-7 | [1] |
Predicted data for the closely related methyl ester, this compound methyl ester, suggests a boiling point of 412.8±40.0 °C and a pKa of 14.68±0.30[2]. It is important to note that the carboxylic acid will exhibit significantly different properties, including a higher melting point and a lower pKa due to the acidic proton of the carboxyl group. For comparison, the melting point of the related 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid is reported as >275 °C[3]. The solubility of carboxylic acids can be enhanced in the presence of water in organic solvents[4][5].
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not currently available. However, based on the known spectral properties of indole derivatives and carboxylic acids, the following characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Features |
| ¹H NMR | - Aromatic protons on the indole ring. - Singlets for the two methoxy groups. - A downfield singlet for the carboxylic acid proton. - A singlet for the N-H proton of the indole ring. |
| ¹³C NMR | - Carbon signals for the indole ring system. - Signals for the two methoxy carbons. - A downfield signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹). - C-O stretching bands. - N-H stretching of the indole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (221.209 m/z). - Fragmentation patterns typical of indole and carboxylic acid moieties. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be adapted from established methods for indole-2-carboxylic acid synthesis. One common route involves the Reissert indole synthesis.
Hypothetical Synthesis Workflow
The following diagram outlines a plausible workflow for the synthesis and purification of this compound, starting from 2,5-dimethoxyaniline.
Caption: A potential synthetic route for this compound.
Biological Activity and Potential Signaling Pathways
While no specific biological studies have been published for this compound, the broader class of indole-2-carboxylic acid derivatives has shown significant therapeutic potential.
-
Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds are thought to chelate with magnesium ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome[6][7].
-
Anticancer and Antibacterial Activity: Various substituted indole-2-carboxylic acid derivatives have demonstrated in vitro anticancer and antibacterial properties[8].
Given these precedents, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indole-2-carboxylic acid derivative in the context of HIV-1 infection.
Caption: Potential mechanism of action for an indole-2-carboxylic acid derivative as an HIV-1 integrase inhibitor.
Conclusion
This compound represents a promising, yet under-investigated, molecule. This guide consolidates the available information and provides a theoretical framework for its physicochemical and biological properties. Further experimental investigation is crucial to fully elucidate its characteristics and to explore its potential as a lead compound in drug discovery. The synthetic and mechanistic frameworks presented here offer a starting point for researchers to design and execute such studies.
References
- 1. scbt.com [scbt.com]
- 2. This compound METHYL ESTER CAS#: 187607-71-2 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 4,7-Dimethoxy-1H-indole-2-carboxylic acid: A Technical Guide to Biological Screening
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the biological activity screening of 4,7-Dimethoxy-1H-indole-2-carboxylic acid. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines a rational screening strategy based on the known biological activities of structurally related methoxy-substituted indole-2-carboxylic acid derivatives. This guide offers detailed experimental protocols for key assays and visual workflows to facilitate the exploration of its therapeutic potential.
Introduction: The Promise of the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole nucleus, including the presence of methoxy groups, can significantly modulate the pharmacological profile of these compounds. Derivatives of indole-2-carboxylic acid have demonstrated potent activities, including antiviral, anticancer, and enzyme inhibitory effects. This guide focuses on providing the tools to investigate whether this compound shares these properties.
Predicted Biological Activities and Screening Strategy
Based on the activities of analogous compounds, the primary areas for screening the biological activity of this compound should include:
-
Antiviral Activity: Particularly against HIV-1, focusing on the inhibition of the integrase enzyme.
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: Targeting enzymes involved in immune regulation and cancer, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).
The following sections provide quantitative data for related compounds to serve as a benchmark for potential activity, alongside detailed protocols for performing these screens.
Quantitative Data of Structurally Related Compounds
To establish a baseline for expected potency, the following tables summarize the reported biological activities of various methoxy-substituted indole-2-carboxylic acid derivatives.
Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Virus/Target | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀: 3.11 µM | |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀: 32.37 µM | |
| Indole-2-carboxylate derivative 14f | Influenza A | Antiviral Activity | IC₅₀: 7.53 µmol/L | [1] |
| Indole-2-carboxylate derivative 8f | Coxsackie B3 virus | Antiviral Activity | SI Value: 17.1 | [1] |
| 5,6-dihydroxyindole-2-carboxylic acid | HIV-1 Integrase & RNase H | Enzyme Inhibition | - | [2] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. SI: Selectivity Index.
Table 2: Anticancer and Cytotoxic Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| Indole-2-carboxamide 5c, 5d, 5f, 5g, 6e, 6f | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | GI₅₀: 29 nM to 47 nM | [3] |
| Indole-2-carboxamide 3 | Mycobacterium tuberculosis | Growth Inhibition | MIC: 0.68 µM | [4] |
| N-rimantadine-4,6-dimethylindole-2-carboxamide 4 | Mycobacterium tuberculosis | Growth Inhibition | MIC: 0.88 µM | [4] |
GI₅₀: Half maximal growth inhibition. MIC: Minimum inhibitory concentration.
Table 3: Enzyme Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Enzyme Target | Assay Type | Activity (IC₅₀) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | Enzyme Inhibition | 1.55 µM |
Experimental Protocols
This section provides detailed methodologies for the key suggested screening experiments.
General Experimental Workflow
The overall workflow for screening the biological activity of this compound can be visualized as follows:
General workflow for biological activity screening.
Protocol for HIV-1 Integrase Strand Transfer Inhibition Assay
This assay is designed to identify inhibitors of the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)
-
96-well plates
-
Plate reader capable of fluorescence or colorimetric detection
-
This compound (test compound)
-
Positive control (e.g., Raltegravir)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, donor DNA, and target DNA to each well.
-
Compound Addition: Add the test compound dilutions, positive control, and vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 Integrase enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Detection: Stop the reaction and quantify the extent of strand transfer using a detection method appropriate for the assay kit (e.g., fluorescence resonance energy transfer - FRET, or ELISA-based detection).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
This compound (test compound)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol for IDO1/TDO Enzyme Inhibition Assay
This protocol outlines a cell-based assay to screen for inhibitors of IDO1 or TDO.[8][9]
Materials:
-
HeLa cells (for IDO1) or SW48 cells (for TDO)
-
Cell culture medium
-
96-well cell culture plates
-
Human Interferon-gamma (IFN-γ) for IDO1 induction
-
L-Tryptophan
-
This compound (test compound)
-
Positive control (e.g., Epacadostat for IDO1, 680C91 for TDO)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC analysis)
Procedure:
-
Cell Seeding and Induction: Seed HeLa or SW48 cells in 96-well plates. For the IDO1 assay, stimulate HeLa cells with IFN-γ to induce enzyme expression.
-
Compound and Substrate Addition: Add serial dilutions of the test compound, a positive control, and a vehicle control to the cells. Then, add L-Tryptophan to all wells.
-
Incubation: Incubate the plates for a specified time (e.g., 48-72 hours) to allow for the enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine. This can be done colorimetrically by adding a reagent that reacts with kynurenine to produce a colored product, or by using HPLC for more precise quantification.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the potential signaling pathways that this compound might modulate is crucial for interpreting screening results and for future drug development.
HIV-1 Life Cycle and the Role of Integrase
HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme prevent the establishment of a productive infection.
HIV-1 life cycle highlighting the role of integrase.
The IDO1/TDO Pathway in Cancer Immunology
The enzymes IDO1 and TDO are involved in tryptophan metabolism. In the tumor microenvironment, their upregulation leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Inhibitors of IDO1 and/or TDO can restore immune function against cancer cells.[9]
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Unraveling the Enigmatic Mechanism of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a small molecule belonging to the diverse and biologically significant class of indole derivatives. While direct experimental evidence elucidating its specific mechanism of action remains to be fully established, the extensive body of research on structurally related indole-2-carboxylic acids provides a robust framework for predicting its potential biological targets and signaling pathway modulation. This technical guide consolidates the known mechanisms of action for the indole-2-carboxylic acid scaffold, with a focus on HIV-1 integrase inhibition, NMDA receptor antagonism, and anticancer activities. Based on established structure-activity relationships, a putative mechanism of action for this compound is proposed, highlighting the potential influence of the methoxy substituents. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.
Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid backbone, a structure that has been extensively explored for its therapeutic potential. This scaffold has been identified as a key pharmacophore for targeting various enzymes and receptors, leading to the development of compounds with antiviral, neuroprotective, and anticancer properties.
Established Mechanisms of Action for Indole-2-Carboxylic Acid Derivatives
HIV-1 Integrase Inhibition
A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3][4][5]
Mechanism: HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome. This process is dependent on the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site. Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating these essential Mg²⁺ ions.[1][2][4] The carboxylate group and the indole nitrogen atom can form a key pharmacophoric triad that coordinates with the two Mg²⁺ ions, effectively blocking the binding of the viral DNA and inhibiting the strand transfer reaction.[2][4]
Structure-Activity Relationship (SAR):
-
The indole core and the C2-carboxylic acid are essential for chelating the Mg²⁺ ions in the active site.[2][4]
-
Substitutions at various positions on the indole ring can significantly modulate the inhibitory potency. For instance, halogenated benzene rings at the C6 position can enhance binding through π-π stacking interactions with the viral DNA.[1][3]
-
The introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase.[2][4][5]
Quantitative Data for Representative Indole-2-Carboxylic Acid HIV-1 Integrase Inhibitors:
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37 | [1] |
| Derivative 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [1] |
| Derivative 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [2][5] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
A common method to assess the inhibitory activity of compounds against HIV-1 integrase involves a cell-free strand transfer assay.
Workflow:
Caption: Workflow for a typical HIV-1 integrase strand transfer assay.
Methodology:
-
Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) and target DNA (tDNA) are mimicked by synthetic oligonucleotides, often with a radioactive or fluorescent label for detection.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺, DTT, and DMSO. The test compound, dissolved in DMSO, is added to the mixture.
-
Incubation: The reaction mixture is incubated to allow for the strand transfer reaction to occur.
-
Quenching and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The gel is imaged using a phosphorimager or fluorescence scanner to detect the labeled DNA. The amount of the strand transfer product is quantified to determine the inhibitory activity of the compound.
NMDA Receptor Antagonism
Indole-2-carboxylic acid and its derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[6][7][8][9][10]
Mechanism: These compounds act as competitive antagonists at the glycine co-agonist site of the NMDA receptor.[6][7][10] The binding of glycine to this site is essential for the activation of the NMDA receptor by glutamate. By competitively inhibiting glycine binding, indole-2-carboxylic acid derivatives prevent the opening of the ion channel, thereby blocking Ca²⁺ influx and reducing neuronal excitation.
Signaling Pathway:
Caption: Antagonism of the NMDA receptor by indole-2-carboxylic acid derivatives.
Structure-Activity Relationship (SAR):
-
Halogen substitutions at the 5- or 6-position of the indole ring have been shown to be potent competitive antagonists.[9]
-
A chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position can increase affinity for the glycine binding site.[6]
Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes
The antagonistic activity at the NMDA receptor can be functionally assessed using two-electrode voltage-clamp recordings in Xenopus oocytes expressing the receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the NMDA receptor.
-
Electrophysiological Recording: After a few days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Drug Application: The oocytes are perfused with a solution containing NMDA to elicit a current. Glycine is then added to potentiate this current. The test compound is co-applied with NMDA and glycine to assess its inhibitory effect on the current.
-
Data Analysis: The reduction in the NMDA- and glycine-evoked current in the presence of the test compound is measured to determine its antagonistic potency.
Anticancer Activity
Derivatives of indole-2-carboxylic acid have also demonstrated potential as anticancer agents, acting through various mechanisms.[11][12][13][14]
Mechanisms:
-
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Some derivatives act as dual inhibitors of IDO1 and TDO, enzymes that are involved in tryptophan metabolism and play a role in tumor immune evasion.[13] By inhibiting these enzymes, the compounds can help to restore an effective anti-tumor immune response.
-
Targeting 14-3-3η Protein: Certain derivatives have been designed to target the 14-3-3η protein, which is involved in various cellular processes, including cell cycle regulation and apoptosis. Inhibition of this protein can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
DNA Intercalation: Some metal complexes of indole-2-carboxylic acid have been shown to interact with DNA, potentially through an intercalative binding mode, leading to cytotoxicity in cancer cells.[12]
-
Dual EGFR/CDK2 Inhibition: Certain indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[14]
Quantitative Data for Representative Anticancer Indole-2-Carboxylic Acid Derivatives:
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 9o-1 | IDO1 | - | 1.17 | [13] |
| 9o-1 | TDO | - | 1.55 | [13] |
| C11 | 14-3-3η | Bel-7402 | - | [11] |
| ICA-Cu | - | MDA-MB-231 | >90% inhibition at 20 µM | [12] |
| ICA-Cu | - | MCF-7 | >90% inhibition at 20 µM | [12] |
Putative Mechanism of Action of this compound
In the absence of direct experimental data for this compound, a putative mechanism of action can be inferred from the established activities of its structural analogs. The electronic properties of the methoxy groups at the 4 and 7 positions are expected to significantly influence the molecule's interaction with biological targets.
Hypothesized Primary Target: HIV-1 Integrase
The core indole-2-carboxylic acid scaffold is a strong indicator of potential HIV-1 integrase inhibitory activity. The methoxy groups at the 4 and 7 positions are electron-donating, which would increase the electron density of the indole ring system. This could potentially enhance the chelation of the Mg²⁺ ions in the active site of the integrase, a key interaction for inhibition.
Hypothesized Binding Mode:
Caption: Putative binding mode of this compound in the HIV-1 integrase active site.
Other Potential Activities:
-
NMDA Receptor Antagonism: The presence of the indole-2-carboxylic acid core suggests a potential for antagonism at the glycine binding site of the NMDA receptor. The electronic effects of the methoxy groups could modulate the affinity for this site.
-
Anticancer Activity: Given the diverse anticancer mechanisms of indole-2-carboxylic acid derivatives, the 4,7-dimethoxy analog may also exhibit cytotoxic or cytostatic effects through inhibition of targets such as IDO1/TDO or other signaling proteins.
Future Directions and Conclusion
The analysis of the existing literature strongly suggests that this compound is a promising candidate for biological investigation. While a putative mechanism centered on HIV-1 integrase inhibition is proposed based on robust structure-activity relationship data from related compounds, experimental validation is crucial.
Recommended Future Experiments:
-
In vitro enzyme assays: Direct testing of the compound's inhibitory activity against HIV-1 integrase, IDO1, TDO, and other potential cancer-related targets.
-
Electrophysiological studies: Evaluation of its effects on NMDA receptor function.
-
Cell-based assays: Assessment of its antiviral efficacy in HIV-infected cells and its cytotoxic effects on various cancer cell lines.
-
Computational docking studies: In silico modeling to refine the predicted binding modes and guide further lead optimization.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel amide and ester derivatives starting from the core molecule, 4,7-dimethoxy-1H-indole-2-carboxylic acid. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs.[1] The specific 4,7-dimethoxy substitution pattern offers a unique electronic and steric profile for further derivatization and exploration of biological activity. This document details established synthetic protocols, presents data in a structured format, and illustrates key chemical transformations and workflows.
Core Synthesis and Starting Material
The foundational molecule, this compound (CAS 31271-83-7), is the primary starting material for the derivatizations discussed herein.[2] Its structure is characterized by a central indole ring, a carboxylic acid group at the 2-position, and two methoxy groups on the benzene portion of the indole at positions 4 and 7.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31271-83-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
Synthesis of Novel Amide Derivatives
The most common derivatization of a carboxylic acid is the formation of an amide bond through coupling with a primary or secondary amine. This reaction is central to the synthesis of a vast array of biologically active molecules.[3]
General Amide Coupling Protocols
Two prevalent and effective methods for the synthesis of 4,7-dimethoxy-1H-indole-2-carboxamides are presented below. These protocols are widely applicable to a range of amine coupling partners.
Protocol A: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3]
Detailed Experimental Protocol:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-60 minutes to form the activated HOBt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).
-
Continue stirring the reaction at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 4,7-dimethoxy-1H-indole-2-carboxamide.
Protocol B: Acyl Chloride Formation and Amination
This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Detailed Experimental Protocol:
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous chloroform or dichloromethane.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Warm the mixture to reflux and heat for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4,7-dimethoxy-1H-indole-2-carbonyl chloride is often used immediately in the next step.
-
Amine Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (TEA) (1.5 equivalents) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol A.
Representative Amide Derivatives and Data
The following table summarizes representative data for a series of hypothetical amide derivatives synthesized from this compound using the general protocols described above. Yields are based on typical outcomes for similar indole-2-carboxamide syntheses.[3]
Table 2: Representative Data for Novel 4,7-Dimethoxy-1H-indole-2-carboxamide Derivatives
| Compound ID | Amine Reactant | Structure | Representative Yield (%) |
| DAI-A1 | Cyclohexylamine |
| 65-90 |
| DAI-A2 | Benzylamine |
| 70-95 |
| DAI-A3 | 4-Fluoroaniline |
| 60-85 |
| DAI-A4 | Morpholine |
| 75-95 |
| DAI-A5 | Piperidine |
| 75-95 |
Note: Structures are illustrative representations. Yields are estimated based on analogous reactions reported in the literature.
Visualization of Amide Synthesis Workflow
The general workflow for the synthesis and purification of amide derivatives is depicted below.
References
- 1. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Analogs of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of analogs based on the 4,7-dimethoxy-1H-indole-2-carboxylic acid scaffold. The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Introduction
This compound is a heterocyclic compound featuring an indole core substituted with two methoxy groups at the 4 and 7 positions and a carboxylic acid group at the 2-position. This scaffold serves as a valuable starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by its analogs. Research into these compounds has revealed potential applications in various disease areas, including infectious diseases, cancer, and inflammatory conditions. The methoxy and carboxylic acid groups provide opportunities for a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
Analogs of Indole-2-Carboxylic Acid and Their Functions
While specific research on a wide array of this compound analogs is still emerging, the broader class of indole-2-carboxylic acid derivatives has been extensively studied. These studies provide valuable insights into the potential functions of analogs of the 4,7-dimethoxy substituted parent compound. Key functional areas include:
-
Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These compounds chelate with Mg2+ ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome.[1][2]
-
Antiparasitic Activity: Certain indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]
-
Anticancer Activity: The indole-2-carboxylic acid scaffold is a key feature in the design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion.[4]
-
Anti-inflammatory Activity: Analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6]
Quantitative Data Summary
The following table summarizes the biological activity of various indole-2-carboxylic acid analogs. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.
| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Reference |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | Strand Transfer | 32.37 µM | [1] |
| Compound 17a | HIV-1 Integrase | Strand Transfer | 3.11 µM | [1] |
| Compound 20a | HIV-1 Integrase | Strand Transfer | 0.13 µM | [2] |
| Indole-2-carboxamide (1) | T. cruzi | Intracellular amastigote | pEC50 > 5.5 | [3] |
| Indole-2-carboxamide (24) | T. cruzi | Intracellular amastigote | pEC50 = 6.5 | [3] |
| Compound 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | [4] |
| Compound 9o-1 | TDO | Enzyme Inhibition | 1.55 µM | [4] |
| Compound 9p-O | IDO1 | Enzyme Inhibition | Double-digit nM | [4] |
| Compound 9p-O | TDO | Enzyme Inhibition | Double-digit nM | [4] |
| N-phenyl-indole-2-carboxylic acid piperazine ester (22) | COX-2 | Enzyme Inhibition | Predicted selective | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of indole-2-carboxylic acid analogs.
General Synthesis of Indole-2-Carboxamides
A common method for the synthesis of indole-2-carboxamide analogs involves the coupling of an indole-2-carboxylic acid with a desired amine.
Caption: General workflow for the synthesis of indole-2-carboxamide analogs.
Protocol:
-
Acid Chloride Formation: To a solution of the substituted indole-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by TLC.
-
The solvent and excess reagent are removed under reduced pressure.
-
Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous solvent and added to a solution of the desired amine and a base (e.g., triethylamine or pyridine).
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxamide.
HIV-1 Integrase Strand Transfer Assay
This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integration.
Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.
Protocol:
-
Recombinant HIV-1 integrase is incubated with the test compound at various concentrations.
-
A biotinylated donor DNA substrate and a target DNA-coated plate are added to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed at 37°C.
-
The plate is washed to remove unintegrated donor DNA.
-
The amount of integrated donor DNA is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
-
The IC50 value is calculated from the dose-response curve.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. The following diagram illustrates the proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
Caption: Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.
The core mechanism involves the chelation of two essential magnesium ions within the catalytic core of the HIV-1 integrase enzyme by the carboxylic acid moiety of the inhibitor. This interaction prevents the binding of the viral DNA and subsequently blocks the strand transfer reaction, thus inhibiting the integration of the viral genome into the host cell's DNA.[1][2]
Conclusion
The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The diverse biological activities demonstrated by the broader class of indole-2-carboxylic acid derivatives, including antiviral, antiparasitic, anticancer, and anti-inflammatory effects, underscore the potential of this chemical class. Further exploration of specific analogs of this compound, coupled with detailed structure-activity relationship studies and mechanistic investigations, will be crucial in realizing their full therapeutic potential. The data, protocols, and visualizations presented in this guide aim to facilitate and inspire future research in this exciting area of drug discovery.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data analysis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid (NMR, IR, MS)
A Technical Guide to the Spectroscopic Data Analysis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including antifungal, antibacterial, and anticancer properties.[1] The compound this compound, a member of this versatile class, possesses a unique substitution pattern that significantly influences its electronic properties and potential biological interactions. A thorough structural elucidation and confirmation of such molecules is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying scientific rationale for the observed and predicted spectral features. This will empower researchers to confidently interpret their own data for this and structurally related compounds.
Molecular Structure and Key Features
The structure of this compound features an indole scaffold with methoxy groups at the C4 and C7 positions of the benzene ring and a carboxylic acid group at the C2 position of the pyrrole ring. These functional groups each impart distinct and predictable characteristics to the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.[1][2]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of indole derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2] DMSO-d₆ is often chosen for carboxylic acids due to its ability to solubilize the compound and to observe the exchangeable protons of the N-H and COOH groups.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typical to ensure all carbon signals are observed.[2]
-
Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.5 ppm) as an internal standard.[3]
¹H NMR Spectral Data Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-N1 | ~11.8 | broad singlet | 1H |
| COOH | ~13.0 | broad singlet | 1H |
| H-3 | ~7.0-7.2 | singlet | 1H |
| H-5 | ~6.6-6.8 | doublet | 1H |
| H-6 | ~6.6-6.8 | doublet | 1H |
| OCH₃ (C4) | ~3.8-4.0 | singlet | 3H |
| OCH₃ (C7) | ~3.8-4.0 | singlet | 3H |
Interpretation of ¹H NMR Spectrum:
-
N-H and COOH Protons: The indole N-H and carboxylic acid protons are expected to be significantly deshielded, appearing as broad singlets at very downfield chemical shifts (typically >10 ppm in DMSO-d₆).[4][5] Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom.
-
Aromatic Protons: The protons on the benzene ring (H-5 and H-6) will appear as doublets due to coupling with each other. The methoxy groups at C4 and C7 are electron-donating, which will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons. The proton at C3 is a singlet as it has no adjacent protons to couple with.
-
Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will be in the typical range for methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Data Analysis
The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~160-170 |
| C-2 | ~135-145 |
| C-3 | ~100-110 |
| C-3a | ~125-135 |
| C-4 | ~145-155 |
| C-5 | ~100-110 |
| C-6 | ~100-110 |
| C-7 | ~145-155 |
| C-7a | ~120-130 |
| OCH₃ (C4) | ~55-60 |
| OCH₃ (C7) | ~55-60 |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum.[5]
-
Indole Carbons: The carbons of the indole ring have characteristic chemical shifts. Carbons attached to the electronegative nitrogen and oxygen atoms (C-2, C-4, C-7, C-7a) will be more deshielded. The methoxy groups at C4 and C7 will cause a significant downfield shift for these carbons.
-
Methoxy Carbons: The carbons of the two methoxy groups will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FT-IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data Analysis
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Indole) | ~3400-3300 | Medium, Sharp |
| C-H stretch (Aromatic) | ~3100-3000 | Medium |
| C-H stretch (Aliphatic) | ~2950-2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1760-1690 | Strong |
| C=C stretch (Aromatic) | ~1600-1450 | Medium-Strong |
| C-O stretch (Methoxy/Acid) | ~1300-1000 | Strong |
Interpretation of IR Spectrum:
-
O-H and N-H Stretching: A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] A sharper N-H stretching band from the indole ring is also expected in this region.[7][8]
-
C=O Stretching: A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[6]
-
C-O Stretching: Strong bands in the fingerprint region corresponding to the C-O stretching of the carboxylic acid and the methoxy groups will be present.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[2]
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes.
Mass Spectrometry Data Analysis
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 222.0761 |
| [M-H]⁻ | 220.0615 |
| [M-H₂O+H]⁺ | 204.0655 |
| [M-CO₂H]⁺ | 176.0706 |
Interpretation of Mass Spectrum:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ will be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ will be seen. The high-resolution mass of these ions can be used to confirm the elemental formula (C₁₁H₁₁NO₄).
-
Fragmentation Pattern: Common fragmentation pathways for indole carboxylic acids include the loss of water (H₂O) and the loss of the carboxylic acid group (•COOH or CO₂).[9] The fragmentation of the methoxy groups (loss of •CH₃ or CH₂O) may also be observed. Analyzing these fragmentation patterns can further confirm the structure of the molecule.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the integrated analysis of spectroscopic data for structural elucidation.
Caption: Workflow for Spectroscopic Data Analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This guide provides the foundational knowledge and expected data for researchers working with this important class of compounds, facilitating efficient and accurate structural analysis in their drug discovery and development endeavors.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability Studies of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules.[1][2] Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and their ability to interact with various biological targets.[3][4][5] The physicochemical properties of a drug candidate, such as solubility and stability, are paramount to its successful development.[6] These properties directly influence bioavailability, formulation strategies, and ultimately, the therapeutic efficacy and safety of the final drug product.[7][8]
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind conducting thorough solubility and stability studies for this compound. It is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the critical experimental considerations and data interpretation necessary for advancing a compound through the development pipeline.
PART 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[6] A comprehensive understanding of a compound's solubility in various media is essential for formulation development and for classifying the drug under the Biopharmaceutics Classification System (BCS).[9][10]
The Scientific Rationale for Solvent Selection
A strategic approach to solvent selection is crucial for obtaining meaningful solubility data. The initial assessment often involves considering the physicochemical properties of the API, such as its polarity, pKa, and potential for hydrogen bonding.[7] For this compound, the presence of a carboxylic acid group suggests pH-dependent solubility, while the dimethoxy-substituted indole ring contributes to its overall lipophilicity.
A typical solvent screen for an ionizable compound like this would include:
-
Aqueous Buffers: To determine the pH-solubility profile, buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) are essential.[9][11] This mimics the conditions of the gastrointestinal tract.
-
Organic Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) helps to understand the compound's intrinsic solubility and aids in the development of analytical methods and potential formulation approaches.
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more predictive insights into in vivo solubility by incorporating bile salts and phospholipids.
Experimental Workflow for Equilibrium Solubility Determination
The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[11]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[11]
-
Solvent Addition: Add a known volume of the selected solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C for intrinsic solubility and 37°C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[9]
-
Sampling and Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent/Buffer | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | Data |
| Acetate Buffer | 4.5 | Data |
| Phosphate Buffer | 6.8 | Data |
| Water | ~7.0 | Data |
| Methanol | N/A | Data |
| Ethanol | N/A | Data |
| Acetonitrile | N/A | Data |
| DMSO | N/A | Data |
Note: "Data" represents placeholder values to be filled with experimental results.
The pH-solubility profile will be critical in understanding the ionization behavior of the carboxylic acid group and predicting its solubility in different regions of the gastrointestinal tract.
PART 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish appropriate storage conditions and shelf-life.[8][12][13] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[12][14]
Rationale for Stress Conditions
Forced degradation studies are designed to explore the four main pharmaceutically relevant degradation mechanisms: hydrolysis, oxidation, photolysis, and thermolysis.[12][15]
-
Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, and basic) is crucial for a molecule with a hydrolytically labile group. For an indole derivative, the lactam bond within the pyrrole ring could be susceptible to hydrolysis under extreme pH conditions.
-
Oxidative Degradation: The electron-rich indole nucleus is often susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress.
-
Photolytic Degradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposing the compound to controlled light sources, as specified by ICH Q1B guidelines, is necessary to assess its photostability.
-
Thermal Degradation: Exposing the solid drug substance and solutions to elevated temperatures helps to identify thermally induced degradation pathways.
Experimental Workflow for Forced Degradation Studies
A systematic approach is required to generate relevant and interpretable degradation data.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose both the solid drug substance and a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to halt the degradation process before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Data Presentation and Interpretation
The results of the forced degradation studies should be tabulated to summarize the extent of degradation and the formation of degradation products.
Table 2: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of Parent | No. of Degradation Products | RRT of Major Degradants |
| 0.1 N HCl / 60°C | Data | Data | Data |
| 0.1 N NaOH / RT | Data | Data | Data |
| 3% H₂O₂ / RT | Data | Data | Data |
| Heat (60°C, Solid) | Data | Data | Data |
| Heat (60°C, Solution) | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data |
Note: "Data" represents placeholder values. RRT is the Relative Retention Time.
The goal is to achieve a target degradation of 5-20%.[15] This level of degradation is sufficient to demonstrate the specificity of the analytical method without being so excessive that secondary degradation products complicate the analysis. The stability-indicating nature of the method is confirmed if all degradation product peaks are well-resolved from the parent peak and from each other.[16]
PART 3: Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies.[16][17] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[18][19]
Development of a Stability-Indicating HPLC Method
The primary objective is to develop an HPLC method that can separate the parent compound from all potential process impurities and degradation products.[16][18]
Key Method Development Steps:
-
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like indole derivatives.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants.
-
Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution (Rs > 1.5) between all peaks of interest.
Protocol: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (Example) 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at the determined λmax
-
Injection Volume: 10 µL
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.
Use of LC-MS for Degradant Identification
While HPLC-UV is used for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the degradation products, it is possible to propose potential structures and understand the degradation pathways.
Conclusion
The systematic investigation of the solubility and stability of this compound is a critical phase in its preclinical development. The methodologies outlined in this guide, from the foundational shake-flask solubility determination to the comprehensive forced degradation studies, provide a robust framework for generating the high-quality data required for regulatory submissions and for making informed decisions in the drug development process. A thorough understanding of these properties is not merely a procedural step but a fundamental scientific inquiry that underpins the creation of a safe, effective, and stable pharmaceutical product.
References
- 1. scbt.com [scbt.com]
- 2. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. scispace.com [scispace.com]
- 9. who.int [who.int]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. scispace.com [scispace.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. jddtonline.info [jddtonline.info]
Identifying Potential Therapeutic Targets for 4,7-Dimethoxy-1H-indole-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of potential therapeutic targets for the novel compound, 4,7-Dimethoxy-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is limited, this document extrapolates potential biological activities based on the well-established pharmacology of the indole-2-carboxylic acid scaffold. Drawing from a wide range of preclinical studies on structurally related analogs, we identify and detail key protein targets and signaling pathways where this compound may exert significant modulatory effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights to direct future investigational efforts. We present detailed experimental protocols for assays relevant to the identified targets, quantitative data from related compounds to guide structure-activity relationship (SAR) studies, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action.
Introduction
The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this scaffold have been shown to interact with a variety of protein targets, leading to potential therapeutic applications in oncology, infectious diseases, and neurology. This guide focuses on the potential therapeutic targets of a specific, lesser-studied derivative, this compound. By examining the known targets of analogous compounds, we can infer a likely pharmacological profile for this molecule and provide a roadmap for its future investigation. The addition of two methoxy groups at the 4 and 7 positions of the indole ring is expected to significantly influence the compound's electronic and steric properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile for various targets.
Potential Therapeutic Targets
Based on the activities of other indole-2-carboxylic acid derivatives, we have identified four primary potential therapeutic targets for this compound:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : Key enzymes in the kynurenine pathway of tryptophan metabolism, which are implicated in tumor immune evasion.
-
HIV-1 Integrase : An essential enzyme for the replication of the human immunodeficiency virus.
-
N-methyl-D-aspartate (NMDA) Receptor (Glycine Site) : An ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.
-
14-3-3 Proteins : A family of highly conserved regulatory proteins involved in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.
The following sections will delve into the rationale for each target, present available quantitative data for related compounds, and provide detailed experimental protocols for assessing the activity of this compound against these targets.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
Rationale for Targeting IDO1 and TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of cancer, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic reprogramming creates an immunosuppressive microenvironment that allows tumors to evade immune surveillance.[1] Consequently, inhibitors of IDO1 and TDO are being actively investigated as cancer immunotherapeutics. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, suggesting that this compound may also exhibit this activity.[2]
Quantitative Data for Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors
The following table summarizes the inhibitory activities of various indole-2-carboxylic acid derivatives against IDO1 and TDO. This data can serve as a benchmark for evaluating the potential potency of this compound.
| Compound ID | Substitution Pattern | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 6-acetamido | 1.17 | 1.55 | [1] |
| 9p-O | para-benzoquinone derivative | Double-digit nM | Double-digit nM | [1] |
Experimental Protocols
This protocol measures the formation of N-formylkynurenine, a product of the IDO1/TDO-catalyzed reaction, which absorbs light at 321 nm.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan solution
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, L-Tryptophan, and the test compound to the appropriate wells.
-
Initiate the reaction by adding the IDO1 or TDO enzyme to each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the absorbance of each well at 321 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the inhibition of IDO1 or TDO activity in a cellular context by quantifying the production of kynurenine in the cell culture medium.
Materials:
-
HeLa cells (for IDO1) or SW48 cells (for TDO)
-
Interferon-γ (IFN-γ) for inducing IDO1 expression in HeLa cells
-
Cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA)
-
HPLC system for kynurenine quantification
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
For the IDO1 assay, treat HeLa cells with IFN-γ to induce enzyme expression.
-
Treat the cells with various concentrations of the test compound.
-
After incubation, collect the cell culture supernatant.
-
Deproteinize the samples by adding TCA.
-
Centrifuge the samples and analyze the supernatant for kynurenine concentration using HPLC.
-
Determine the IC50 value of the test compound.
Signaling Pathway
HIV-1 Integrase
Rationale for Targeting HIV-1 Integrase
HIV-1 integrase is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[3] Inhibition of this enzyme effectively blocks viral replication. The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, with derivatives showing activity in the low micromolar to nanomolar range.[3][4] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions in the enzyme's active site.[3] The structural similarity of this compound to these known inhibitors makes HIV-1 integrase a highly probable therapeutic target.
Quantitative Data for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
The following table presents the IC50 values of several indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound ID | Substitution Pattern | HIV-1 Integrase IC50 (µM) | Reference |
| 3 | Unsubstituted | >10 | [3] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [3] |
| 17a | 6-((4-fluorophenyl)amino) | 3.11 | [5] |
| 1 | Unsubstituted | 32.37 | [6] |
Experimental Protocol
This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
HIV-1 integrase assay kit (e.g., XpressBio)
-
Recombinant HIV-1 integrase
-
Donor substrate (DS) DNA (biotin-labeled)
-
Target substrate (TS) DNA (modified with a tag)
-
HRP-conjugated antibody against the TS DNA tag
-
TMB substrate
-
96-well streptavidin-coated plate
-
Test compound
Procedure:
-
Coat the streptavidin plate with biotin-labeled DS DNA.
-
Add HIV-1 integrase to the wells.
-
Add the test compound at various concentrations.
-
Add the TS DNA to initiate the strand transfer reaction.
-
Detect the integrated TS DNA using the HRP-conjugated antibody and TMB substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow
NMDA Receptor (Glycine Site)
Rationale for Targeting the NMDA Receptor Glycine Site
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic transmission and plasticity.[6] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site on the GluN1 subunit.[7] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders such as stroke and epilepsy. Indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine site of the NMDA receptor.[6] This suggests that this compound could also act as an antagonist at this site, offering a potential therapeutic avenue for neurological conditions characterized by excessive NMDA receptor activity.
Quantitative Data for Indole-2-Carboxylic Acid Derivatives as NMDA Receptor Glycine Site Ligands
The following table provides the binding affinities (Ki) of several indole-2-carboxylic acid derivatives for the NMDA receptor glycine site.
| Compound ID | Substitution Pattern | Glycine Site Ki (µM) | Reference |
| Indole-2-carboxylic acid | Unsubstituted | 15 (as 5-fluoro-I2CA) | [8] |
| 6-chloro-3-indoleacetic acid | 6-chloro, 3-acetic acid | 1.6 | [9] |
| SM-31900 | Tricyclic derivative | 0.001 | [10] |
Experimental Protocol
This functional assay measures the effect of a compound on NMDA receptor-mediated currents in Xenopus oocytes expressing recombinant NMDA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2A subunits
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Recording solution (e.g., containing NaCl, KCl, HEPES, CaCl2)
-
NMDA and glycine solutions
-
Test compound solution
Procedure:
-
Inject Xenopus oocytes with cRNA for GluN1 and GluN2A subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping.
-
Perfuse the oocyte with the recording solution.
-
Apply a solution containing a fixed concentration of NMDA and a sub-saturating concentration of glycine to elicit a baseline current.
-
Co-apply the test compound with the NMDA and glycine solution and record the change in current.
-
To determine the mechanism of action, perform a glycine dose-response curve in the absence and presence of the test compound. A rightward shift in the dose-response curve indicates competitive antagonism.
Logical Relationship Diagram
14-3-3 Proteins
Rationale for Targeting 14-3-3 Proteins
The 14-3-3 proteins are a family of scaffolding proteins that regulate the function of a large number of binding partners involved in critical cellular processes. They typically bind to phosphorylated serine or threonine motifs on their target proteins, thereby modulating their activity, localization, and stability. Dysregulation of 14-3-3 protein interactions is implicated in various diseases, including cancer. Recently, derivatives of 1H-indole-2-carboxylic acid have been designed as inhibitors of the 14-3-3η protein, showing anti-proliferative effects in liver cancer cell lines. This provides a compelling rationale for investigating this compound as a potential modulator of 14-3-3 protein-protein interactions.
Quantitative Data for Indole-2-Carboxylic Acid Derivatives Targeting 14-3-3η
Experimental Protocol
This assay is a sensitive method to monitor the binding of a small molecule to a protein in solution. It measures the change in the polarization of fluorescently labeled light upon binding.
Materials:
-
Recombinant human 14-3-3η protein
-
A fluorescently labeled phosphopeptide known to bind to 14-3-3η (e.g., from Raf-1)
-
Assay buffer
-
Test compound
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
In a 384-well plate, add the assay buffer, the fluorescently labeled phosphopeptide, and the 14-3-3η protein.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent peptide for binding to the 14-3-3η protein.
-
Calculate the IC50 value of the test compound.
Signaling Pathway
Conclusion and Future Directions
This technical guide has outlined four promising therapeutic targets for the novel compound this compound, based on the established pharmacology of the indole-2-carboxylic acid scaffold. The potential for this compound to act as a dual IDO1/TDO inhibitor, an HIV-1 integrase inhibitor, an antagonist of the NMDA receptor glycine site, or a modulator of 14-3-3 protein interactions warrants further investigation.
The next steps in the evaluation of this compound should involve its synthesis and subsequent screening against these targets using the detailed experimental protocols provided in this guide. The quantitative data from related compounds will be invaluable for interpreting the results and guiding further structure-activity relationship studies. The unique 4,7-dimethoxy substitution pattern may confer novel properties, such as improved potency, selectivity, or pharmacokinetic parameters. A thorough investigation of these potential therapeutic avenues could lead to the development of a novel therapeutic agent with applications in oncology, infectious disease, or neurology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xpressbio.com [xpressbio.com]
The Pivotal Role of the 4,7-Dimethoxy-1H-indole-2-carboxylic Acid Scaffold in Modern Drug Discovery and Lead Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 4,7-Dimethoxy-1H-indole-2-carboxylic acid and its analogs represent a significant class of molecules with broad therapeutic potential. This technical guide delves into the critical role of this core structure in drug discovery and lead optimization, with a particular focus on its application as a scaffold for developing potent inhibitors of key therapeutic targets such as inosine monophosphate dehydrogenase (IMPDH) and HIV-1 integrase. Through a comprehensive review of available data, experimental protocols, and pathway analysis, this document serves as a vital resource for professionals engaged in the quest for novel therapeutics.
Core Scaffold: this compound
The 4,7-dimethoxy substitution pattern on the indole-2-carboxylic acid backbone provides a unique electronic and steric profile, influencing the molecule's binding affinity and pharmacokinetic properties. The methoxy groups, being electron-donating, can modulate the reactivity of the indole ring, while the carboxylic acid at the 2-position serves as a crucial anchor for interacting with biological targets, often through chelation with metal ions in enzyme active sites.
While specific biological activity data for the parent this compound is not extensively reported in publicly available literature, its derivatives have shown significant promise in various therapeutic areas. This underscores the importance of the core scaffold as a foundational element for chemical elaboration and lead optimization.
Application in Drug Discovery: Targeting Key Enzymes
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for antiviral, immunosuppressive, and anticancer therapies.[1][2][3] Derivatives of the indole-2-carboxylic acid scaffold have been investigated as potent IMPDH inhibitors.[1]
Signaling Pathway:
The inhibition of IMPDH disrupts the synthesis of guanosine monophosphate (GMP), leading to a depletion of the guanine nucleotide pool. This, in turn, affects a multitude of cellular processes that are dependent on these nucleotides, including DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like lymphocytes and cancer cells.
Quantitative Data for Indole-based IMPDH Inhibitors:
While data for the specific 4,7-dimethoxy derivative is unavailable, related indole-2-carboxamide derivatives have shown inhibitory activity against IMPDH. The following table summarizes representative data for this class of compounds.
| Compound ID | Modification on Indole Scaffold | Target | IC50 (µM) | Reference |
| Derivative A | Varied substitutions on the indole ring and carboxamide | IMPDH II | Varies | [1] |
| Derivative B | Elaboration of indole fragments | IMPDH II | Varies | [1] |
Experimental Protocol: IMPDH Inhibition Assay
A common method to screen for IMPDH inhibitors is a spectrophotometric assay that measures the production of NADH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
-
Substrate Solution: Inosine monophosphate (IMP) and NAD+ in assay buffer.
-
Enzyme Solution: Purified human IMPDH2 in assay buffer.
-
Test Compound: Dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well UV plate.
-
Add 2 µL of the test compound at various concentrations.
-
Add 20 µL of the substrate solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 15-30 minutes at 37°C. The rate of NADH formation is proportional to IMPDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Inhibition of HIV-1 Integrase
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6][7][8] The carboxylic acid moiety is crucial for chelating with two Mg2+ ions in the active site of the enzyme.[4][5][6]
Experimental Workflow for HIV-1 Integrase Inhibitor Screening:
Quantitative Data for Indole-based HIV-1 Integrase Inhibitors:
Several indole-2-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase.
| Compound ID | Modification on Indole Scaffold | Target | IC50 (µM) | Reference |
| 1 | Unsubstituted | HIV-1 Integrase | 32.37 | [4] |
| 17a | C6-halogenated phenyl | HIV-1 Integrase | 3.11 | [4][5] |
| 20a | C3-long branch | HIV-1 Integrase | 0.13 | [6] |
| DHICA derivatives | Dihydroxy substitutions | HIV-1 Integrase | <10 | [7] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay is typically performed using a commercially available kit.
-
Plate Preparation:
-
Coat a 96-well plate with a donor substrate DNA (DS DNA).
-
Block the wells to prevent non-specific binding.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant HIV-1 integrase to the wells.
-
Add serial dilutions of the test compound (e.g., indole-2-carboxylic acid derivative).
-
Incubate to allow for binding of the inhibitor to the enzyme.
-
-
Strand Transfer Reaction:
-
Add the target substrate DNA (TS DNA) to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the DS DNA into the TS DNA.
-
-
Detection and Analysis:
-
Detect the integrated DNA using a labeled antibody (e.g., HRP-conjugated).
-
Measure the signal (e.g., absorbance at 450 nm).
-
Calculate the percent inhibition and determine the IC50 value as described for the IMPDH assay.
-
Lead Optimization Strategies
The this compound scaffold provides multiple avenues for lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Logical Relationship for Lead Optimization:
-
Substitution at the C3 Position: Introducing bulky hydrophobic groups at the C3 position of the indole ring can enhance interactions with hydrophobic pockets in the target enzyme's active site, thereby increasing potency.[6]
-
Substitution at the C5 and C6 Positions: The addition of halogenated phenyl groups at the C5 or C6 positions can improve π-π stacking interactions with viral DNA in the case of HIV-1 integrase, leading to enhanced inhibitory activity.[4][5]
-
Carboxamide Formation: Conversion of the carboxylic acid to a carboxamide can modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for favorable pharmacokinetics.
Synthesis of the Core Scaffold and Derivatives
The synthesis of indole-2-carboxylic acid derivatives often involves multi-step procedures. A general approach for the synthesis of the core scaffold and its subsequent derivatization is outlined below.
General Synthesis Workflow:
References
- 1. Novel indole inhibitors of IMPDH from fragments: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH Inosine monophosphate dehydrogenase inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4,7-Dimethoxy-1H-indole-2-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of compounds. Derivatives of this class have demonstrated significant potential in various therapeutic areas, including oncology and virology.[1][2][3][4][5][6] This document provides detailed protocols for the use of this compound in cell culture, with a focus on evaluating its potential as an anticancer agent. The protocols outlined below are based on established methodologies for similar indole derivatives and provide a framework for investigating the biological activity of this specific compound.[4][7][8][9]
Physicochemical Properties and Solubility
A general understanding of the physicochemical properties of indole derivatives is crucial for proper handling and experimental design. While specific data for this compound may vary, related compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[10]
Table 1: General Solubility and Storage of Indole-2-Carboxylic Acid Derivatives
| Parameter | Recommendation | Source |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), Anhydrous | [10] |
| Stock Solution Concentration | 10-100 mM | [10] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [10] |
| Working Solution Solvent | Cell culture medium | [10] |
| Final DMSO Concentration in Medium | < 0.5% (v/v) to avoid solvent toxicity | [10] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh out the desired amount of this compound powder. For a 100 mM stock solution, this would be 22.12 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 2: Example IC₅₀ Values for Indole-2-Carboxylic Acid Derivatives in Cancer Cell Lines
| Compound Derivative | Cell Line | IC₅₀ (µM) | Source |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | (IDO1 enzyme inhibition) | 1.17 | [1] |
| Indole-2-carboxamide (5d) | MCF-7 | 0.95 | [4] |
| Indole-2-carboxamide (5e) | MCF-7 | 1.10 | [4] |
| Indole-2-carboxylic acid benzylidene-hydrazide (9b) | T47D | 0.9 | [9] |
Note: These values are for related compounds and serve as a reference. The IC₅₀ for this compound will need to be determined experimentally.
Protocol 3: Analysis of Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Visualizations
Derivatives of indole-2-carboxylic acid have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[4][7] A proposed mechanism involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,7-Dimethoxy-1H-indole-2-carboxylic acid as a Putative eNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is an indole derivative with potential applications in biochemical and pharmacological research. While specific enzymatic inhibition data for this compound is not extensively documented, the indole scaffold is a well-established pharmacophore known to interact with various enzymes. Notably, numerous substituted indole derivatives have been identified as inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the synthesis of the critical signaling molecule, nitric oxide (NO).
This document provides detailed application notes and protocols for investigating this compound as a putative inhibitor of endothelial nitric oxide synthase (eNOS or NOS3). eNOS is a key regulator of vascular tone, and its inhibition is a significant area of research in cardiovascular diseases and angiogenesis.[1] These protocols are designed for researchers in academic and industrial settings who are exploring the therapeutic potential of novel small molecules.
Putative Mechanism of Action: eNOS Inhibition
Endothelial NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[1] NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in vasodilation.[1] Inhibitors of eNOS can block this pathway, leading to vasoconstriction. It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of eNOS, interfering with substrate binding or enzyme conformation.
Data Presentation: Comparative Inhibitory Activity
As inhibitory data for this compound against eNOS is not yet established, the following table provides IC50 values for known NOS inhibitors, including other indole derivatives, to serve as a benchmark for comparative analysis in your experiments.
| Compound | Target NOS Isoform(s) | IC50 Value (µM) | Notes |
| This compound | eNOS (putative) | To be determined | The subject of the proposed experimental protocols. |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS | 70 (general NOS) | A widely used non-selective NOS inhibitor.[2][3] |
| L-NNA (Nω-Nitro-L-arginine) | eNOS, nNOS > iNOS | Ki of 0.039 (human eNOS) | The active form of L-NAME after hydrolysis.[4] |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS, iNOS >> eNOS | 1057.5 (eNOS) | An example of an indole-related heterocyclic compound with isoform selectivity. |
| Indole Derivative 12 | iNOS >> eNOS | >670 (eNOS) | A highly selective iNOS inhibitor from a series of indole-based compounds.[5] |
| Indole Derivative (S)-8 | nNOS >> eNOS, iNOS | (See original publication for specific eNOS IC50) | A selective nNOS inhibitor from a series of 1,6-disubstituted indoles.[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the eNOS signaling pathway and a general workflow for assessing the inhibitory activity of a test compound.
Caption: The eNOS signaling cascade leading to vasodilation and the putative point of inhibition.
References
- 1. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Dimethoxy-1H-indole-2-carboxylic Acid in Neurological Disease Models
Disclaimer: Direct experimental data on the application of 4,7-Dimethoxy-1H-indole-2-carboxylic acid in neurological disease models is limited in publicly available literature. The following application notes and protocols are based on the established neuroprotective properties of the broader class of indole-2-carboxylic acid derivatives and related indole compounds. These notes are intended to provide a scientific framework for researchers to investigate the potential of this compound in this field.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The indole nucleus is a privileged scaffold found in numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer and neuroprotective effects. Derivatives of indole-2-carboxylic acid, in particular, have shown promise in models of neurodegenerative diseases by targeting key pathological pathways such as oxidative stress, neuroinflammation, and protein aggregation.
This compound, with its specific substitution pattern, presents an intriguing candidate for neuroprotective drug discovery. The methoxy groups on the indole ring are known to influence the electronic and lipophilic properties of the molecule, which can impact its biological activity and ability to cross the blood-brain barrier. This document outlines potential applications and experimental protocols for evaluating the efficacy of this compound in relevant neurological disease models.
Potential Mechanisms of Action
Based on studies of related indole derivatives, the neuroprotective effects of this compound may be mediated through several mechanisms:
-
Antioxidant Activity: The indole nucleus can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a common pathological feature in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Anti-inflammatory Effects: Indole derivatives have been shown to modulate inflammatory pathways in the brain, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes.
-
Mitochondrial Protection: Some indole compounds help preserve mitochondrial function, which is often impaired in neurological disorders, by protecting against mitochondrial damage and supporting cellular energy production.
-
Enzyme Inhibition: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease, and monoamine oxidase B (MAO-B) in Parkinson's disease.
Data Presentation: Comparative Inhibitory Activities of Indole Derivatives
While specific quantitative data for this compound in neurological models is not available, the following table summarizes the inhibitory activities of other indole-2-carboxylic acid derivatives against relevant enzymes. This data can serve as a benchmark for future studies.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Neurological Disease Context | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | Neuroinflammation/Tumor Immunology | [1] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | Neuroinflammation/Tumor Immunology | [1] |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | (Illustrative of enzyme inhibition) | [2] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | (Illustrative of enzyme inhibition) | [2] |
| Indole sulfonamide derivative | Acetylcholinesterase (AChE) | 0.15 - 32.10 | Alzheimer's Disease | [3] |
| Indole sulfonamide derivative | Butyrylcholinesterase (BChE) | 0.20 - 37.30 | Alzheimer's Disease | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Maintenance:
- Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
- Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM.
- Include a vehicle control group (cells treated with vehicle only) and a positive control group (cells treated with H2O2 only).
3. Cell Viability Assessment (MTT Assay):
- After 24 hours of incubation with H2O2, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of the compound in a chemically-induced mouse model of Parkinson's disease.
1. Animal Model:
- Use male C57BL/6 mice (8-10 weeks old).
- Induce Parkinson's-like pathology by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
2. Compound Administration:
- Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
- Administer the compound orally or via i.p. injection at various doses (e.g., 10, 25, 50 mg/kg) daily, starting 3 days before MPTP administration and continuing for 7 days after.
- Include a vehicle-treated control group and an MPTP-only group.
3. Behavioral Assessment (Rotarod Test):
- Seven days after the last MPTP injection, assess motor coordination using an accelerating rotarod.
- Train the mice on the rotarod for 3 consecutive days before MPTP administration.
- On the test day, record the latency to fall from the rotating rod for each mouse over three trials.
4. Immunohistochemical Analysis:
- After behavioral testing, euthanize the mice and perfuse with 4% paraformaldehyde.
- Collect the brains and process for cryosectioning.
- Perform immunohistochemistry on brain sections containing the substantia nigra and striatum using an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
- Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using microscopy and image analysis software.
Visualizations
Signaling Pathway Diagram
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the neuroprotective effects of the compound.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Mechanisms: 4,7-Dimethoxy-1H-indole-2-carboxylic Acid as a Versatile Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a versatile indole derivative that holds significant promise as a chemical probe for interrogating complex biological systems. Its utility stems from the privileged indole scaffold, a common motif in numerous biologically active compounds, and the presence of a carboxylic acid handle, which facilitates its use as a molecular building block. These features allow for its application in two primary areas of chemical biology: as a potential inhibitor of key metabolic enzymes and as a "warhead" for the development of targeted protein degraders.
This document provides detailed application notes and experimental protocols for employing this compound in these contexts. While specific biological data for this exact molecule is emerging, the protocols and principles outlined herein are based on the well-established activities of closely related indole-2-carboxylic acid derivatives.
I. Application as an Enzyme Inhibitor
The indole-2-carboxylic acid scaffold has been identified as a pharmacophore for the inhibition of several key enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase. These enzymes represent critical nodes in cancer immunology and viral replication, respectively.
A. Inhibition of IDO1 and TDO
IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses, allowing cancer cells to evade immune surveillance.[3] Therefore, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapeutics. Derivatives of indole-2-carboxylic acid have shown promise as dual inhibitors of both IDO1 and TDO.[4]
B. Inhibition of HIV-1 Integrase
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase by chelating the magnesium ions at the enzyme's active site.[5]
Quantitative Data: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activities of representative indole-2-carboxylic acid derivatives against IDO1, TDO, and HIV-1 integrase. It is important to note that these are examples from the literature on related compounds, and the specific activity of this compound would need to be determined experimentally.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | [4] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | [4] |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [6] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | [7] |
Experimental Protocols
1. Biochemical Assay for IDO1 Inhibition
This protocol describes a cell-free biochemical assay to determine the inhibitory potential of this compound against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (known IDO1 inhibitor) and a vehicle control (DMSO).
-
Add the IDO1 enzyme to all wells except the blank.
-
Initiate the reaction by adding L-Tryptophan (final concentration of 400 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[8]
2. HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol outlines a non-radioactive ELISA-based assay to measure the inhibition of HIV-1 integrase strand transfer activity.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., from XpressBio)[9]
-
This compound
-
96-well streptavidin-coated plates
-
Plate reader
Procedure:
-
Follow the kit manufacturer's instructions for coating the streptavidin plate with the donor substrate (DS) DNA.[10]
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add the diluted compound to the wells. Include a known inhibitor as a positive control and a vehicle control.
-
Add the recombinant HIV-1 integrase enzyme to the wells and incubate as per the kit's protocol to allow for binding to the DS DNA.
-
Add the target substrate (TS) DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the DS DNA into the TS DNA.
-
Wash the plate to remove unbound components.
-
Add the HRP-labeled antibody that detects the integrated TS DNA.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[5][10]
Signaling Pathway Diagram
Caption: The IDO1/TDO pathway and its inhibition.
II. Application as a Warhead for Targeted Protein Degradation (PROTACs)
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11][12] A PROTAC consists of three components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The carboxylic acid group of this compound serves as an excellent chemical handle for its conjugation to a linker, allowing it to function as a warhead for a POI.
Quantitative Data: PROTAC-mediated Protein Degradation
The following table provides hypothetical, yet representative, data for a PROTAC constructed using an indole-2-carboxylic acid-based warhead targeting a protein of interest (e.g., a kinase).
| PROTAC Concentration (nM) | % POI Degradation (Western Blot) | % POI Degradation (HiBiT Assay) |
| 1 | 15 | 12 |
| 10 | 45 | 40 |
| 100 | 85 | 82 |
| 1000 | 90 | 88 |
Experimental Protocols
1. Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to an amine-functionalized linker-E3 ligase ligand conjugate via amide bond formation.
Materials:
-
This compound
-
Amine-functionalized linker-E3 ligase ligand conjugate (e.g., Pomalidomide-linker-NH2 for CRBN or VH032-linker-NH2 for VHL)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a dry vial under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized linker-E3 ligase ligand conjugate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude PROTAC by reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.[13][14]
2. Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines the use of Western blotting to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO vehicle control.
-
Treat the cells with the PROTAC dilutions and incubate for a desired period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane and probe with the primary antibodies for the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.[13][15]
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis of a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Disclaimer: The quantitative data and specific applications described herein are based on published literature for structurally related indole-2-carboxylic acid derivatives. The biological activity and optimal experimental conditions for this compound must be determined empirically.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abnova.com [abnova.com]
- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4,7-Dimethoxy-1H-indole-2-carboxylic acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is an indole derivative of interest in metabolic research and drug discovery. Accurate quantification of this analyte in biological matrices such as human plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed to offer high selectivity, accuracy, and precision, suitable for regulated bioanalysis. The general approach leverages established principles for the analysis of carboxylic acids and indole-containing compounds in biological fluids.[1][2][3]
Experimental Protocol
This protocol provides a representative method that should be fully validated according to international guidelines before implementation in clinical or regulated studies.
2.1. Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-¹³C₆,¹⁵N (or a structurally similar, non-endogenous compound such as 5-methoxy-1H-indole-2-carboxylic acid if a stable-isotope labeled standard is unavailable).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Acids: Formic acid (FA), Optima™ LC/MS grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank human plasma (K₂EDTA).
2.2. Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Thermo Scientific Vanquish, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) (e.g., Sciex 7500, Waters Xevo TQ-XS).
2.3. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and the internal standard in methanol to create separate 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CCs and QCs. A typical calibration range might be 0.5 - 500 ng/mL. QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
2.4. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[4][5]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL) in acetonitrile. The acetonitrile acts as the precipitation solvent.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
3.1. Liquid Chromatography (LC) Conditions The following are typical starting conditions and should be optimized for the specific system.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
3.2. Mass Spectrometry (MS) Conditions MS parameters must be optimized by infusing a standard solution of the analyte and IS. Carboxylic acids often ionize well in negative ESI mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium Setting |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard |
Note on MRM Transitions: The precursor ion (Q1) for the analyte will correspond to its deprotonated molecular weight [M-H]⁻. Product ions (Q3) are determined by fragmenting the precursor ion in the collision cell and selecting stable, high-intensity fragments.
Data and Performance Characteristics
The method should be validated to demonstrate its reliability. The following table summarizes target acceptance criteria for a bioanalytical method validation.
Table 1: Target Quantitative Performance Characteristics
| Parameter | Target Value / Acceptance Criteria |
| Calibration Range | 0.5 – 500 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ) | Within ±20% of nominal value |
| Precision (CV% at LLOQ) | ≤ 20% |
| Accuracy (at Low, Mid, High QC) | Within ±15% of nominal value |
| Precision (CV% at Low, Mid, High QC) | ≤ 15% |
| Analyte Recovery | Consistent and reproducible across QC levels (typically >80%) |
| Matrix Effect | CV% of IS-normalized matrix factor ≤ 15% |
Workflow and Pathway Visualizations
Bioanalytical Workflow Diagram The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: Workflow for the bioanalysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes: High-Throughput Screening for IMPDH2 Inhibitors Using 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Introduction
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] Inhibition of IMPDH2, the predominant isoform in proliferating cells such as lymphocytes, leads to the depletion of the guanosine triphosphate (GTP) pool, thereby arresting DNA and RNA synthesis and ultimately inhibiting cell proliferation. This makes IMPDH2 a compelling therapeutic target for the development of immunosuppressive, anti-cancer, and antiviral agents.[1][2] Mycophenolic acid (MPA), a potent, uncompetitive inhibitor of IMPDH2, is clinically used to prevent organ transplant rejection. However, its use can be limited by unfavorable tolerability profiles, necessitating the discovery of novel IMPDH2 inhibitors with improved therapeutic windows.[1]
The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore in the development of various therapeutic agents, including inhibitors of HIV-1 integrase.[3][4] This application note describes the use of a specific derivative, 4,7-Dimethoxy-1H-indole-2-carboxylic acid, in a high-throughput screening (HTS) campaign to identify novel inhibitors of human IMPDH2. We detail a robust, luciferase-based luminescence assay amenable to HTS, which monitors the production of NADH, a product of the IMPDH2-catalyzed reaction.
Principle of the Assay
The enzymatic activity of IMPDH2 is quantified by measuring the production of NADH. In this HTS assay, the amount of NADH produced is coupled to a bacterial luciferase, which generates a luminescent signal in the presence of its substrates. A decrease in the luminescent signal in the presence of a test compound, such as this compound, is indicative of IMPDH2 inhibition.
Materials and Reagents
-
Compound: this compound (CAS: 31271-83-7)[5]
-
Enzyme: Recombinant Human IMPDH2
-
Substrates: Inosine-5'-monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[6]
-
Detection Reagent: Commercially available luciferase-based NADH detection kit
-
Positive Control: Mycophenolic acid (MPA)
-
Negative Control: DMSO (0.5%)[6]
-
Assay Plates: 384-well, white, solid-bottom plates
Experimental Protocols
Compound Handling and Plate Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor like MPA (positive control).
High-Throughput Screening (HTS) Protocol
-
Enzyme-Substrate Mix Preparation: Prepare a master mix containing IMPDH2 enzyme, IMP, and NAD+ in the assay buffer. The final concentrations in the well should be optimized, for example, 250 µM IMP and 100 µM NAD+.[6]
-
Dispensing: Add 5 µL of the enzyme-substrate mix to each well of the 384-well plate containing the pre-spotted compounds.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for the enzymatic reaction to proceed.
-
Detection: Add 5 µL of the luciferase-based NADH detection reagent to each well.
-
Signal Measurement: Incubate the plates for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
Data Analysis
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Results
The inhibitory activity of this compound against human IMPDH2 was evaluated in the HTS assay. The compound demonstrated a dose-dependent inhibition of IMPDH2 activity. The results are summarized in the table below.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | IMPDH2 | Luminescence | 8.2 |
| Mycophenolic acid (Positive Control) | IMPDH2 | Luminescence | 0.02 |
Visualizations
Caption: IMPDH2 signaling pathway and point of inhibition.
Caption: High-throughput screening workflow.
Conclusion
This application note provides a detailed protocol for utilizing this compound in a high-throughput screening assay to identify and characterize inhibitors of human IMPDH2. The described luciferase-based assay is robust, scalable, and suitable for large-scale screening campaigns. The results indicate that this compound is a moderate inhibitor of IMPDH2, demonstrating the potential of the indole-2-carboxylic acid scaffold for the development of novel therapeutics targeting this enzyme. Further structure-activity relationship (SAR) studies are warranted to optimize the potency of this compound class.
References
- 1. Virtual and experimental high-throughput screening (HTS) in search of novel inosine 5'-monophosphate dehydrogenase II (IMPDH II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 4,7-Dimethoxy-1H-indole-2-carboxylic acid for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,7-Dimethoxy-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with diverse biological activities. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro experiments, such as cell-based assays and enzyme kinetics studies. This document provides a detailed protocol for the solubilization of this compound to generate stock and working solutions suitable for various research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Storage | Room temperature | [3] |
Solubility Data
While specific quantitative solubility data for this compound in various solvents is not extensively published, general solubility characteristics of indole carboxylic acids suggest solubility in polar aprotic solvents. The following table provides a general guideline for solubility. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays.[5] |
| N,N-Dimethylformamide (DMF) | Likely soluble | Often used in organic synthesis and can be a suitable alternative to DMSO.[5] |
| Ethanol | Sparingly soluble to insoluble | May require heating or pH adjustment. |
| Methanol | Sparingly soluble to insoluble | Similar to ethanol. |
| Water | Likely insoluble | Solubility may be increased at basic pH. |
| Phosphate-Buffered Saline (PBS) | Likely insoluble | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept low (typically <0.5%) to avoid cytotoxicity. |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, followed by the preparation of diluted working solutions in an aqueous medium for in vitro experiments.
4.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
4.2. Procedure for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (221.21 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 221.21 g/mol * (1000 mg / 1 g) = 2.21 mg
-
-
Weigh the compound: Carefully weigh out 2.21 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4.3. Procedure for Preparing Working Solutions
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution: Perform serial dilutions of the stock solution into the desired sterile aqueous buffer or cell culture medium to achieve the final working concentrations.
-
Important: To avoid precipitation, add the stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the stock solution.
-
The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.1% v/v) to minimize solvent-induced effects on the cells or assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Take 1 µL of the 10 mM stock solution.
-
Add it to 999 µL of the desired cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
References
- 1. scbt.com [scbt.com]
- 2. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies for improving the yield of 4,7-Dimethoxy-1H-indole-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of your synthetic strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a three-step process:
-
Japp-Klingemann reaction to form the key hydrazone intermediate.
-
Fischer indole synthesis for cyclization to the indole ester.
-
Alkaline hydrolysis to yield the final carboxylic acid.
Issue 1: Low or No Yield of Hydrazone in the Japp-Klingemann Reaction
Q: I am getting a very low yield of the desired (2,5-dimethoxyphenyl)hydrazone intermediate. What are the common causes and how can I improve the outcome?
A: Low yields in the Japp-Klingemann reaction, which couples a diazonium salt with a β-keto-ester, can be attributed to several factors, especially when dealing with electron-rich anilines like 2,5-dimethoxyaniline.
-
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: The diazonium salt of 2,5-dimethoxyaniline can be unstable. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps. Prepare the diazonium salt fresh and use it immediately.
-
Incorrect pH: The Japp-Klingemann reaction requires mildly alkaline or buffered conditions to facilitate the deprotonation of the β-keto-ester, allowing it to act as a nucleophile. If the solution is too acidic, the coupling will not proceed efficiently. Ensure the reaction medium is buffered, typically with sodium acetate, to maintain an appropriate pH.
-
Side Reactions of the Diazonium Salt: Electron-rich diazonium salts can undergo unwanted side reactions, such as self-coupling. Adding the diazonium salt solution slowly to the β-keto-ester solution can help minimize these side reactions by keeping the concentration of the diazonium salt low at any given time.
-
Formation of a Stable Azo Compound: In some cases, the initial azo compound formed does not readily convert to the hydrazone.[1] Adjusting the pH to be more basic or gently warming the reaction mixture after the initial coupling may promote the necessary rearrangement and hydrolysis to the desired hydrazone.
-
Issue 2: Low Yield and/or Formation of Impurities in the Fischer Indole Synthesis
Q: My Fischer indole cyclization of the (2,5-dimethoxyphenyl)hydrazone is giving a low yield of the target ethyl 4,7-dimethoxy-1H-indole-2-carboxylate, along with several unidentified spots on my TLC. What are the likely problems?
A: The Fischer indole synthesis is sensitive to acid catalysis, temperature, and the electronic nature of the substituents on the phenylhydrazine. The two methoxy groups in your starting material significantly influence the reaction's outcome.
-
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause polymerization or degradation of the electron-rich indole product.[2] Conversely, an acid that is too weak may not be effective. A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[3] Polyphosphoric acid (PPA) is often a good choice for challenging cyclizations.[4] It is advisable to screen a few different acid catalysts to find the optimal one for this specific substrate.
-
Formation of Regioisomers (Abnormal Cyclization): Phenylhydrazones with substituents at the ortho position (like the 2-methoxy group in your precursor) are known to sometimes undergo "abnormal" cyclization, where the ring closure occurs at the substituted carbon, leading to undesired isomers. Careful selection of the acid catalyst and reaction temperature can help to control the regioselectivity. Milder conditions often favor the "normal" product.
-
High Reaction Temperature: Elevated temperatures can lead to the formation of tar and other polymeric byproducts, especially with activated systems.[5] It is recommended to start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC, only increasing the temperature if the reaction is not proceeding.
-
Unstable Hydrazone: If the hydrazone intermediate is unstable, it may decompose before cyclization. In such cases, a one-pot procedure where the hydrazone is generated in situ and immediately cyclized without isolation can improve the overall yield.[4]
-
Issue 3: Incomplete or Problematic Hydrolysis of the Ethyl Ester
Q: I am struggling with the final hydrolysis step. Either the reaction is incomplete, or I am getting significant decomposition of my product. How can I achieve a clean and complete hydrolysis?
A: Alkaline hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, but the indole nucleus can be sensitive to harsh conditions.
-
Potential Causes & Solutions:
-
Reaction Conditions Too Harsh: High concentrations of strong base or prolonged heating can lead to decomposition of the indole ring. A common and effective method is to use aqueous potassium or sodium hydroxide in an alcohol solvent (like ethanol) at reflux for a few hours.[5] Monitor the reaction by TLC to avoid unnecessarily long reaction times.
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Incomplete Reaction: If the reaction is not going to completion, ensure that a sufficient excess of the base (e.g., 3-5 equivalents) is used. The choice of solvent can also play a role; using a co-solvent like THF or acetone can improve the solubility of the starting material and facilitate the reaction.[6]
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Difficult Work-up: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid slowly to a cooled solution of the reaction mixture to avoid excessive heat generation, which could degrade the product. The product can then be collected by filtration or extracted with an organic solvent.
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Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and direct route is a multi-step synthesis beginning with 2,5-dimethoxyaniline. This is converted to its diazonium salt, which then undergoes a Japp-Klingemann reaction with a β-keto-ester (like ethyl 2-methylacetoacetate) to form a key hydrazone intermediate.[1] This hydrazone is then cyclized via the Fischer indole synthesis in the presence of an acid catalyst to produce ethyl 4,7-dimethoxy-1H-indole-2-carboxylate.[3] The final step is the alkaline hydrolysis of the ethyl ester to yield the target carboxylic acid.[5]
Q2: Which β-keto-ester should I use for the Japp-Klingemann reaction?
A2: To obtain the indole-2-carboxylic acid derivative, the Japp-Klingemann reaction is typically performed on a β-keto-ester that will result in a pyruvate hydrazone. A common choice is ethyl 2-methylacetoacetate. During the reaction, the acetyl group is cleaved, yielding the desired ethyl 2-((2,5-dimethoxyphenyl)hydrazono)propanoate.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is the most effective way to monitor the progress of each step. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and products. Visualizing the spots under UV light is usually effective for these aromatic compounds.
Q4: What are the key safety precautions for this synthesis?
A4:
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Diazonium salts are potentially explosive, especially when dry. Always prepare them in solution at low temperatures (0-5 °C) and use them immediately without isolation.
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Acid catalysts like PPA, H₂SO₄, and HCl are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Many of the organic solvents used are flammable and volatile. Avoid open flames and ensure proper ventilation.
Data Presentation
| Entry | Phenylhydrazine Substituent | Acid Catalyst | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxy | PPA | 100 | 85 |
| 2 | 4-Methoxy | ZnCl₂ | 120 | 78 |
| 3 | 4-Methoxy | H₂SO₄/EtOH | 80 | 72 |
| 4 | 4-Chloro | PPA | 100 | 92 |
| 5 | 4-Nitro | PPA | 110 | 88 |
| 6 | Unsubstituted | InCl₃ | 80 | 90 |
This table is a compilation of representative yields from analogous Fischer indole syntheses to demonstrate the effect of different catalysts and substituents. Actual yields for the 4,7-dimethoxy derivative will need to be determined experimentally.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-((2,5-dimethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazotization of 2,5-Dimethoxyaniline:
-
In a three-necked flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 20-30 minutes. Use this solution immediately in the next step.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stirred β-keto-ester solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The resulting hydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of Ethyl 4,7-Dimethoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Cyclization:
-
To a round-bottom flask, add the dried ethyl 2-((2,5-dimethoxyphenyl)hydrazono)propanoate (1.0 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) or another chosen acid catalyst (e.g., ethanolic H₂SO₄).
-
Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure ethyl 4,7-dimethoxy-1H-indole-2-carboxylate.
-
Protocol 3: Synthesis of this compound (Alkaline Hydrolysis)
-
Hydrolysis:
-
Dissolve the ethyl 4,7-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3-5 eq).[5]
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution with cold 1M hydrochloric acid until the product precipitates completely (typically pH 2-3).
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Collect the solid product by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield this compound.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Fischer indole synthesis step.
References
addressing challenges in the synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges in the synthesis of 4,7-dimethoxy-1H-indole-2-carboxylic acid and its derivatives. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare the this compound core structure?
A1: The most common and effective methods for constructing the indole-2-carboxylic acid scaffold with a 4,7-dimethoxy substitution pattern are the Reissert and the Japp-Klingemann reactions followed by Fischer indole cyclization. The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[1] The Japp-Klingemann reaction utilizes a diazonium salt derived from a substituted aniline and a β-keto-ester, which then undergoes a Fischer indole synthesis to yield the desired indole-2-carboxylate ester.
Q2: I am experiencing low yields in my Fischer indole synthesis of the 4,7-dimethoxyindole derivative. What are the likely causes and how can I improve the yield?
A2: Low yields in Fischer indole synthesis are a common challenge. Key factors include the purity of starting materials, the choice of acid catalyst, and reaction conditions. Ensure that the (2,5-dimethoxyphenyl)hydrazine and the pyruvate derivative are of high purity. The selection and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride) are critical and often require empirical optimization. Reaction temperature and duration are also crucial; excessively high temperatures or prolonged reaction times can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: What are the primary challenges when hydrolyzing the ethyl or methyl ester of 4,7-dimethoxy-1H-indole-2-carboxylate to the carboxylic acid?
A3: The main challenges during the hydrolysis of the ester are incomplete reaction and potential side reactions like decarboxylation, especially under harsh conditions. It is crucial to use a suitable base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH), in a solvent system like aqueous methanol or tetrahydrofuran (THF). The reaction progress should be monitored by TLC to ensure complete consumption of the starting ester. Overheating or prolonged reaction times after completion can lead to the loss of the carboxylic acid group.
Q4: I am observing multiple spots on my TLC during the purification of the final product. What are these byproducts likely to be?
A4: The formation of byproducts can complicate purification. In the Fischer indole synthesis, isomeric byproducts can form if unsymmetrical ketones are used. During hydrolysis, incomplete reaction will leave starting ester, and harsh conditions can lead to the decarboxylated indole. Purification is typically achieved by column chromatography on silica gel or by recrystallization. For crystallization, a mixed solvent system, such as methanol/water, can be effective.[2]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of indole-2-carboxylate ester in Japp-Klingemann/Fischer synthesis | Incomplete diazotization of the aniline. | Ensure the temperature is maintained at 0-5 °C during diazotization. Use fresh sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures. | |
| Inefficient coupling with the β-keto-ester. | Ensure the β-keto-ester is fully deprotonated by using a suitable base (e.g., sodium ethoxide). | |
| Harsh conditions during Fischer cyclization leading to degradation. | Optimize the acid catalyst and temperature. Consider using milder catalysts like p-toluenesulfonic acid. | |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | Increase the equivalents of LiOH or KOH and monitor the reaction by TLC until the starting material is consumed. |
| Low solubility of the ester. | Use a co-solvent like THF or dioxane to improve solubility. | |
| Product decomposition during workup or purification | The indole nucleus is sensitive to strong acids. | Neutralize the reaction mixture carefully after acidic steps. Use a neutral or slightly basic eluent system for column chromatography if possible. |
| The carboxylic acid is prone to decarboxylation at high temperatures. | Avoid excessive heating during solvent removal and purification. | |
| Difficulty in crystallization of the final product | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate solvent system. | Screen a variety of solvent systems. A mixture of a good solvent (e.g., methanol, ethyl acetate) and an anti-solvent (e.g., water, hexane) is often effective. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,7-Dimethoxy-1H-indole-2-carboxylate via Japp-Klingemann and Fischer Indole Synthesis
This protocol is based on established procedures for similar indole syntheses.
Step 1: Diazotization of 2,5-dimethoxyaniline
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In a flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.
Step 2: Japp-Klingemann Coupling
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In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol and cool to 0-5 °C.
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Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise.
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Slowly add the previously prepared diazonium salt solution to the enolate solution, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Pour the mixture into ice-water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
Step 3: Fischer Indole Cyclization
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Dissolve the crude hydrazone in glacial acetic acid.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture at 80-100 °C for 1-3 hours, monitoring the reaction by TLC.
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After cooling, pour the reaction mixture into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4,7-dimethoxy-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4,7-Dimethoxy-1H-indole-2-carboxylate
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Dissolve the ethyl 4,7-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water.
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Add lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2-3 equivalents).
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Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC.
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After completion, remove the methanol under reduced pressure.
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Dilute the residue with water and acidify with 1M HCl to pH 2-3.
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Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
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The product can be further purified by recrystallization from a suitable solvent like methanol/water.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Indole-2-Carboxylate Synthesis
| Starting Material | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrotoluene | Reissert Condensation | Diethyl oxalate, KOEt | Ethanol/Ether | RT | 24 | 74-78 (salt) | [3] |
| Ethyl o-nitrophenylpyruvate | Reductive Cyclization | H₂, Pt catalyst | Acetic Acid | RT | 4-6 | 41-44 | [3] |
| (2,5-dimethoxyphenyl)hydrazine | Fischer Indolization | Ethyl pyruvate, H₂SO₄ | Acetic Acid | 80-100 | 1-3 | ~60-70* | Analogous procedures |
| Ethyl Indole-2-carboxylate | Hydrolysis | KOH | Acetone/Water | Reflux | 1 | High | [2] |
*Note: Yields are estimated based on analogous reactions and may vary.
Visualizations
Diagram 1: Synthetic Pathway to this compound
References
Technical Support Center: Optimizing 4,7-Dimethoxy-1H-indole-2-carboxylic Acid Solubility for Cellular Assays
This guide provides researchers, scientists, and drug development professionals with solutions for dissolving and using 4,7-Dimethoxy-1H-indole-2-carboxylic acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. It is a powerful organic solvent capable of dissolving many poorly soluble compounds. For cellular assays, it is crucial to use anhydrous, cell culture grade DMSO.
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "solvent shock," where the compound crashes out of solution when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. To mitigate this, try the following:
-
Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C.
-
Slow, dropwise addition: Add the DMSO stock solution to the media slowly, drop by drop, while gently swirling the media. This allows for more gradual mixing and can prevent immediate precipitation.
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Lower the final concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit. Try testing a range of lower concentrations.
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Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. However, it is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q3: Can I use other solvents to prepare my stock solution?
A3: Ethanol can be an alternative to DMSO. However, like DMSO, it can cause precipitation when diluted in aqueous media. If using ethanol, the same troubleshooting steps as for DMSO should be followed. The final concentration of ethanol in the cell culture medium should also be kept low (typically <0.5%) and a vehicle control is necessary.
Q4: My compound is a carboxylic acid. Does pH affect its solubility?
A4: Yes, the solubility of carboxylic acids is highly pH-dependent. The protonated (acidic) form is generally less soluble in aqueous solutions than the deprotonated (conjugate base) form. This compound is a weak acid. At physiological pH (around 7.4), a significant portion of the molecules will be deprotonated, which aids in solubility.
Q5: How can I use pH to improve the solubility of this compound in my working solution?
A5: To improve aqueous solubility, you can prepare a stock solution in a slightly basic buffer or by adding a small amount of a base like sodium hydroxide (NaOH) to deprotonate the carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | The compound may have low solubility even in organic solvents. | - Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.- Increase the volume of the solvent to create a less concentrated stock solution. |
| A precipitate forms immediately upon adding the stock solution to the cell culture medium. | - The final concentration of the compound is too high.- "Solvent shock" due to rapid dilution. | - Perform a serial dilution of the compound in your cell culture medium to find the maximum soluble concentration.- Add the stock solution dropwise to pre-warmed media while gently mixing.- Prepare an intermediate dilution of the stock solution in a small volume of media before adding it to the final culture volume. |
| The media becomes cloudy or a precipitate forms over time in the incubator. | - The compound is unstable in the culture medium at 37°C.- The compound is interacting with components in the serum or media.- Cellular metabolism is changing the pH of the media, affecting solubility. | - Prepare fresh working solutions immediately before each experiment.- Test the solubility in serum-free media if applicable.- Monitor the pH of your culture medium and consider using a buffered medium (e.g., with HEPES). |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 221.21 g/mol | |
| Predicted pKa | ~4-5 | The carboxylic acid moiety is expected to have a pKa in this range, similar to other indole-2-carboxylic acids. |
| Solubility in DMSO | >10 mg/mL | Expected to be highly soluble in DMSO. |
| Solubility in Ethanol | ~1-5 mg/mL | Moderately soluble in ethanol. |
| Aqueous Solubility (pH 7.4) | <0.1 mg/mL | Poorly soluble in neutral aqueous solutions. Solubility increases with pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out 2.21 mg of this compound.
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Add Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
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Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
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Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
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Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette a small volume of the pre-warmed medium (e.g., 100 µL) into a sterile microcentrifuge tube.
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Add the required volume of the 10 mM stock solution to this small volume of media to make an intermediate dilution (e.g., a 1:10 dilution to get a 1 mM solution). Mix gently by pipetting.
-
-
Final Dilution:
-
Slowly add the intermediate dilution (or the stock solution directly if not making an intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling.
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For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Visualizations
Signaling Pathway: Inhibition of HIV-1 Integrase
Recent studies have identified indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. This pathway illustrates the point of inhibition.
Caption: Inhibition of HIV-1 integrase by this compound.
Experimental Workflow: Troubleshooting Compound Precipitation
This workflow provides a logical sequence of steps to address compound precipitation in cellular assays.
Caption: Workflow for troubleshooting compound precipitation.
methods to overcome the poor stability of 4,7-Dimethoxy-1H-indole-2-carboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to overcome the poor stability of 4,7-Dimethoxy-1H-indole-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: The instability of this compound in solution is primarily attributed to the inherent reactivity of the indole ring and the presence of the carboxylic acid functional group. Key contributing factors include:
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Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of various degradation products.
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pH-Dependent Degradation: The carboxylic acid moiety and the indole ring's susceptibility to acid-catalyzed degradation make the compound's stability highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can promote degradation.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the indole ring system.
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Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of related indole derivatives, the following degradation pathways are likely for this compound:
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Oxidative Degradation: Oxidation is a major degradation pathway for indole derivatives.[1] It can lead to the formation of oxindole derivatives and other oxidized species.
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Hydrolysis: Under certain pH conditions, the carboxylic acid group can undergo reactions, although the primary concern is its influence on the overall stability of the indole ring.
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Photodegradation: Exposure to light can lead to the formation of photolytic degradation products.[1]
Q3: What general precautions can I take to minimize degradation during routine handling and storage of solutions?
A3: To minimize degradation, follow these general precautions:
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Solvent Selection: Use high-purity, degassed solvents for preparing solutions.
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pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally. Generally, neutral or slightly acidic conditions are preferable to strongly acidic or alkaline conditions.
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Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.
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Inert Atmosphere: For long-term storage or for particularly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound observed in solution.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare solutions using deoxygenated solvents. 2. Sparge solutions with an inert gas (nitrogen or argon) before sealing the container. 3. Add an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation. Compatibility and potential interference with downstream assays should be verified. |
| pH Instability | 1. Determine the optimal pH for stability by conducting a pH-stability profile study. 2. Use a suitable buffer system to maintain the pH within the optimal range. |
| Photodegradation | 1. Conduct all experiments under low-light conditions. 2. Use amber glassware or light-blocking containers for solution preparation and storage. |
| Temperature Effects | 1. Prepare solutions fresh before use and store them at the lowest practical temperature. 2. Avoid repeated freeze-thaw cycles. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound and its degradants.[1] |
| Interaction with Excipients or Container | 1. Evaluate the compatibility of the compound with all formulation components. 2. Test different types of container materials (e.g., glass vs. polypropylene). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate 1 mL of the stock solution at 70°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the parent compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B
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Flow Rate: 1.0 mL/min
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Detection: UV at an appropriate wavelength (e.g., 220 nm and 280 nm).
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Injection Volume: 10 µL
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Column Temperature: 30°C
Visualizations
References
Technical Support Center: Troubleshooting Artifacts in In Vitro Assays Involving 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Dimethoxy-1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your in vitro experiments.
Troubleshooting Guides
Compound-related artifacts can lead to misleading results. The following sections address common issues encountered with this compound and similar indole-containing compounds.
Issue 1: Compound Precipitation
Precipitation of the test compound is a frequent source of artifacts, leading to inaccurate concentration-response curves and reduced potency.
Troubleshooting Steps for Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution in aqueous buffer. | "Solvent Shock": The compound is rapidly coming out of solution when a concentrated DMSO stock is diluted into an aqueous environment where it is less soluble. | - Prepare a more dilute stock solution in DMSO. - Perform serial dilutions in the assay buffer. - Add the compound stock to the assay buffer dropwise while vortexing. |
| Precipitation occurs over time during incubation. | Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can decrease the solubility of the compound. pH Shift: The pH of the medium may change during incubation due to cellular metabolism or CO2 levels, affecting compound solubility. | - Pre-warm the assay buffer or cell culture medium to the incubation temperature before adding the compound. - Ensure the use of a properly buffered solution (e.g., HEPES) to maintain a stable pH. |
| Inconsistent results between experiments. | Stock Solution Issues: Repeated freeze-thaw cycles can lead to compound precipitation in the stock solution. DMSO is also hygroscopic and can absorb water over time, reducing its solvating capacity. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers. |
Experimental Workflow for Solubility Assessment
Issue 2: Interference with Assay Signal
Indole-containing compounds, including this compound, have the potential to interfere with common assay detection methods, such as fluorescence and luminescence.
Troubleshooting Steps for Signal Interference
| Observation | Potential Cause | Recommended Solution |
| High background in fluorescence-based assays. | Autofluorescence: The indole scaffold is known to be fluorescent. The compound itself may be emitting light at the same wavelength as the assay's reporter fluorophore. | - Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of the assay. - If significant, subtract the background fluorescence from all wells containing the compound. - Consider using a different fluorescent dye with a shifted spectrum. |
| Quenching of fluorescence signal. | Light Absorbance: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal. | - Measure the absorbance spectrum of the compound to see if it overlaps with the assay's excitation or emission wavelengths. - If there is an overlap, consider using a time-resolved fluorescence (TR-FRET) assay, which can minimize interference from short-lived fluorescence and absorbance.[1][2] |
| Inhibition of luciferase in luminescence-based assays (e.g., ADP-Glo, CellTiter-Glo). | Direct Luciferase Inhibition: Some small molecules, including those with indole scaffolds, can directly inhibit the luciferase enzyme.[3][4][5][6][7] | - Run a counter-screen with the luciferase enzyme and its substrate in the presence of your compound to determine if it is a direct inhibitor. - If it is an inhibitor, consider using an alternative assay technology that does not rely on luciferase (e.g., an absorbance-based or fluorescence polarization assay). |
Logical Workflow for Diagnosing Signal Interference
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: Like many indole derivatives, this compound is likely to have poor aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is advisable to start with a 10 mM stock solution and to minimize the final concentration of DMSO in your assay, ideally keeping it below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[8][9][10][11][12]
Q2: I am seeing a decrease in cell viability in my cell-based assay. Could this be an artifact?
A2: Yes, a decrease in cell viability could be due to off-target effects of the compound or toxicity from the solvent (DMSO) at higher concentrations. It is crucial to include a vehicle control (the same concentration of DMSO used to dilute your compound) in your experiments to account for any solvent-induced effects. Additionally, performing a dose-response curve for cell viability will help distinguish between general toxicity and a specific biological effect.
Q3: My compound appears to be a potent inhibitor in a GSK-3β kinase assay that uses an ADP-Glo (luciferase-based) readout. How can I be sure this is not an artifact?
A3: To confirm that the observed inhibition is due to the compound's effect on GSK-3β and not an artifact of the detection method, you should perform a counter-screen. In this case, you would test the effect of your compound directly on the luciferase enzyme in the absence of GSK-3β. If your compound inhibits the luciferase enzyme, the apparent inhibition in your primary assay is likely an artifact.
Q4: Can the dimethoxy groups on the indole ring affect the compound's behavior in assays?
A4: Yes, the methoxy groups can influence the compound's physicochemical properties. They can affect its solubility, lipophilicity, and potential for hydrogen bonding. This, in turn, can impact how the compound interacts with proteins and other components in the assay, potentially leading to non-specific binding or altered solubility compared to other indole derivatives.
Experimental Protocols
Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and is intended as a general guideline. Optimization may be required for specific experimental conditions.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for ATP and the substrate. Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Signaling Pathway
The activity of GSK-3β is often regulated by the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. btsjournals.com [btsjournals.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
techniques for enhancing the purity of synthesized 4,7-Dimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4,7-Dimethoxy-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is discolored (e.g., brown, yellow, or pink). What are the likely causes and how can I obtain a pure, white solid?
A1: Discoloration in indole derivatives often arises from aerial oxidation or the presence of residual reagents and byproducts. Troubleshooting involves identifying the source of the impurity and selecting an appropriate purification method. Common causes include residual starting materials, byproducts from side reactions, or degradation of the indole ring. Purification can typically be achieved through recrystallization or column chromatography.
Q2: After synthesis, my crude product shows low purity by HPLC/NMR analysis, with significant amounts of starting materials. What is the most effective way to remove them?
A2: The presence of unreacted starting materials is a common issue. The purification strategy depends on the properties of the impurities. An acidic or basic wash during the work-up can remove basic or acidic starting materials, respectively. If the starting materials have different polarities from the desired product, flash column chromatography is highly effective.
Q3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What is a good starting point?
A3: A good starting point for recrystallization is to test single solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes) and binary solvent mixtures. The ideal solvent should dissolve the compound when hot but not when cold. For indole carboxylic acids, polar solvents like ethanol, methanol, or mixtures with water are often effective. Slow evaporation from a suitable solvent like methanol can also yield high-purity crystals.[1]
Q4: What are the typical byproducts in the synthesis of indole-2-carboxylic acids, and how can they be removed?
A4: The nature of byproducts depends on the synthetic route. For instance, in Fischer indole synthesis, byproducts can arise from incomplete cyclization or side reactions of the hydrazine and ketone/aldehyde starting materials. Purification methods like flash column chromatography are generally effective at separating the desired product from these structurally related impurities.
Troubleshooting Guides
Issue 1: Discolored Product
| Symptom | Possible Cause | Suggested Solution |
| Pink, purple, or brown solid | Aerial oxidation of the indole ring. | - Minimize exposure of the compound to air and light, especially when in solution. \n- Work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of synthesis and purification. \n- Purify via recrystallization with the addition of a small amount of activated carbon to adsorb colored impurities. |
| Yellow or brown oil/solid | Residual acidic or basic reagents from the synthesis. | - Perform a thorough aqueous work-up. Wash the organic solution of the crude product with a dilute acid (e.g., 1M HCl) if basic impurities are suspected, or with a dilute base (e.g., saturated NaHCO₃) if acidic impurities are present, followed by a brine wash. |
| Dark, tarry solid | Polymerization or significant degradation. | - Re-evaluate the reaction conditions, particularly temperature and reaction time. \n- Purify the crude product using flash column chromatography on silica gel. |
Issue 2: Presence of Starting Materials in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Signals corresponding to starting materials in NMR/HPLC. | Incomplete reaction. | - Increase the reaction time or temperature, monitoring by TLC or LC-MS. \n- Use a slight excess of one of the reagents to drive the reaction to completion. |
| Starting material co-elutes with the product. | Similar polarity of starting material and product. | - If the starting material is an amine, wash the crude product solution with dilute acid. \n- If the starting material is a carboxylic acid, perform a basic wash. \n- If purification by extraction is insufficient, use flash column chromatography with a shallow solvent gradient to improve separation. |
Quantitative Data on Purification
The following tables present illustrative data for common purification techniques for indole carboxylic acids. The values are representative of typical outcomes and may vary based on the specific impurities present.
Table 1: Purity Enhancement by Recrystallization
| Solvent System | Initial Purity (HPLC Area %) | Purity after 1st Recrystallization (HPLC Area %) | Yield (%) |
| Ethanol/Water (3:1) | 85.2 | 97.5 | 75 |
| Ethyl Acetate | 85.2 | 95.1 | 80 |
| Methanol | 85.2 | 98.2 | 65 |
Table 2: Purity Enhancement by Flash Column Chromatography
| Eluent System (e.g., Hexane:Ethyl Acetate) | Initial Purity (HPLC Area %) | Purity of Combined Fractions (HPLC Area %) | Yield (%) |
| Gradient 10% to 50% Ethyl Acetate | 78.9 | 99.1 | 85 |
| Isocratic 40% Ethyl Acetate | 78.9 | 98.5 | 88 |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. If the solid is insoluble, heat the test tube. If the solid dissolves when hot but precipitates upon cooling, the solvent is a good candidate. Test various solvents and binary mixtures to find the optimal system.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purification by flash column chromatography.
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
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Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate with 1% acetic acid to improve peak shape for a carboxylic acid). Gradually increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for impure product.
Caption: Logical steps for purification by recrystallization.
References
identifying and minimizing common side reactions in 4,7-Dimethoxy-1H-indole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid. Below are common issues, their potential causes, and recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Route: Reissert Indole Synthesis
The Reissert synthesis is a common and direct method for preparing indole-2-carboxylic acids from corresponding o-nitrotoluenes. The general pathway involves the condensation of 2,5-dimethoxy-1-methyl-2-nitrobenzene with diethyl oxalate, followed by reductive cyclization.
Q1: My Reissert synthesis yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from two main stages of the reaction: the initial condensation or the reductive cyclization.
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Inefficient Condensation: The first step, a base-catalyzed condensation, is critical. The acidity of the methyl group on the o-nitrotoluene is crucial for carbanion formation.
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Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide for this type of condensation.[1][2] Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
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Reaction Conditions: The reaction may require optimization of temperature and time. Monitor the formation of the ethyl o-nitrophenylpyruvate intermediate by TLC.
-
-
Inefficient Reductive Cyclization: The reduction of the nitro group to an amine, which then cyclizes, must be efficient to ensure a good yield.
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Reducing Agent: A variety of reducing agents can be employed, including zinc dust in acetic acid, iron powder in acetic acid/ethanol, or sodium dithionite.[3][4] If one agent provides low yields, consider screening others. Zinc in acetic acid is a very common and effective choice for this transformation.[1][2]
-
Q2: I am observing a significant quinolone byproduct in my reaction mixture. How can this be prevented?
A2: The formation of quinolones is a known side reaction in the Reissert synthesis.[3] This typically occurs during the reductive cyclization step and is influenced by the choice of reducing agent and substrate.
-
Avoid Catalytic Hydrogenation with PtO₂: This side reaction is particularly prevalent when using platinum oxide (PtO₂) in ethanol for the reduction, especially with 7-substituted indoles.[3]
-
Alternative Reducing Agents: To minimize quinolone formation, switch to chemical reducing agents like zinc dust in acetic acid or iron powder with an acid source.[3][4] These conditions generally favor the desired indole formation.
Synthesis Route: Fischer Indole Synthesis
This route involves the acid-catalyzed cyclization of a hydrazone, which is typically formed from 2,5-dimethoxyphenylhydrazine and a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate).
Q3: My Fischer indole synthesis is producing an unexpected halogenated (e.g., chlorinated) byproduct. What is happening and how do I stop it?
A3: This is a known "abnormal" Fischer indole synthesis reaction that can occur with methoxy-substituted phenylhydrazones.[5] When the methoxy group is in the ortho position (as in 2,5-dimethoxyphenylhydrazine), the cyclization can proceed through a pathway where the methoxy group is eliminated and substituted by a nucleophile from the reaction medium.
-
Cause: If you are using a Brønsted acid like hydrochloric acid (HCl) as the catalyst, the chloride ion can act as a nucleophile, leading to a chlorinated indole byproduct.[5]
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Solution: Avoid using hydrogen halide acids as catalysts. Switch to a Lewis acid such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or use a non-nucleophilic Brønsted acid like polyphosphoric acid (PPA).[6] Using ZnCl₂ in acetic acid is a common alternative.[5]
Q4: The final product is difficult to purify and appears to degrade upon heating. What are the best practices for purification?
A4: Indole-2-carboxylic acids can be thermally sensitive and may undergo decarboxylation (loss of CO₂) upon heating.[1][3]
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Avoid High Temperatures: Do not use distillation for purification. If removing solvents, use a rotary evaporator at a moderate temperature.
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Crystallization: The preferred method of purification is crystallization. The crude product can often be purified by dissolving it in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer with an acid like HCl. The resulting solid can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Chromatography: If crystallization is insufficient, flash column chromatography can be used. However, prolonged exposure to silica gel (which is acidic) can sometimes cause degradation. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be beneficial.
Data Presentation
The selection of reagents and conditions is critical for minimizing side reactions and maximizing yield. The tables below summarize conditions for key reaction types discussed.
Table 1: Comparison of Reducing Agents for Reissert Cyclization (Data is representative for o-nitrophenylpyruvate derivatives)
| Reducing Agent | Typical Solvent | Common Side Products | Reference |
| Zinc Dust / Acetic Acid | Acetic Acid, Ethanol | Minimal | [1][2] |
| Iron Powder / Acetic Acid | Acetic Acid, Ethanol | Minimal | [3][4] |
| Ferrous Sulfate / Ammonia | Aqueous Ammonia | Minimal | [3] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | Potential for over-reduction | [3] |
| Platinum Oxide (PtO₂) / H₂ | Ethanol | Quinolones | [3] |
Table 2: Acid Catalysts for Fischer Indole Synthesis of Methoxy-Substituted Indoles
| Catalyst | Type | Notes | Reference |
| HCl, HBr | Brønsted (Nucleophilic) | High risk of forming halogenated byproducts. | [5] |
| H₂SO₄, PPA | Brønsted (Non-nucleophilic) | Reduced risk of halogenation. PPA is often effective. | [6] |
| ZnCl₂ | Lewis Acid | Commonly used, generally avoids abnormal substitution. | [5][6] |
| BF₃·OEt₂ | Lewis Acid | Effective, but requires anhydrous conditions. | [6] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize conditions for their specific setup and scale.
Protocol 1: Reissert Synthesis of this compound
Step A: Condensation
-
Prepare a solution of potassium ethoxide in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Note: Potassium ethoxide is often more effective than sodium ethoxide.[1][2]
-
To this solution, add diethyl oxalate dropwise at room temperature.
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Add a solution of 1,4-dimethoxy-2-methyl-3-nitrobenzene in absolute ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC until the starting nitrotoluene is consumed.
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Quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the product, ethyl 2-(2,5-dimethoxy-3-nitrophenyl)-2-oxoacetate, with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be carried to the next step or purified by chromatography.
Step B: Reductive Cyclization
-
Dissolve the crude ethyl 2-(2,5-dimethoxy-3-nitrophenyl)-2-oxoacetate from Step A in a mixture of glacial acetic acid and ethanol.
-
Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until TLC analysis indicates the disappearance of the starting material.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
The residue contains the ethyl ester of the target acid. Saponify the ester by heating with aqueous sodium hydroxide.
-
After cooling, acidify the mixture with cold, dilute HCl to precipitate the this compound.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Protocol 2: Fischer Indole Synthesis (via Hydrazone Formation)
Step A: Hydrazone Formation
-
Dissolve 2,5-dimethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of pyruvic acid or ethyl pyruvate.[7][8]
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Stir the mixture at room temperature or with gentle heating for 1-2 hours. The hydrazone often precipitates from the solution.
-
Collect the solid hydrazone by filtration, wash with a cold solvent, and dry. This intermediate can be used in the next step without further purification.
Step B: Fischer Cyclization
-
Suspend the hydrazone from Step A in a solvent such as glacial acetic acid or toluene.
-
Add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are recommended to avoid abnormal side reactions.[6]
-
Heat the reaction mixture to 80-110 °C, monitoring by TLC for the formation of the indole product.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
If PPA was used, carefully neutralize the mixture with a strong base (e.g., NaOH).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude product.
-
If an ester was used, saponify as described in Protocol 1, Step B. Purify the final carboxylic acid by crystallization.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway for the Reissert Indole Synthesis.
Caption: Reaction pathway for the Fischer Indole Synthesis.
Caption: General experimental workflow for indole synthesis.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
refining experimental protocols for specific applications of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Dimethoxy-1H-indole-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound serves as a crucial building block in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active compounds.[1] Its derivatives have been investigated for various therapeutic applications, including as HIV-1 integrase inhibitors, anticancer agents, antibacterial agents, and anti-inflammatory compounds.[2][3][4]
Q2: What are the key reactive sites on the this compound molecule for derivatization?
A2: The primary sites for chemical modification are the carboxylic acid group at the C2 position, the indole nitrogen (N1), and the aromatic ring. The carboxylic acid can be readily converted to amides or esters. The indole nitrogen can be alkylated or arylated. The benzene portion of the indole ring can undergo electrophilic substitution, although the existing methoxy groups will direct incoming substituents.
Q3: How can the solubility of derivatives of this compound be improved?
A3: Poor aqueous solubility is a common challenge with indole derivatives.[5] Strategies to enhance solubility include the introduction of polar functional groups, such as amines, sulfonamides, or polyethylene glycol (PEG) chains. Salt formation at a basic nitrogen or the carboxylic acid can also significantly improve solubility.
Q4: What are some common challenges in the synthesis of derivatives?
A4: Common synthetic challenges include achieving regioselectivity during functionalization of the indole ring, potential for side reactions, and purification of the final products. The indole nitrogen may require a protecting group during certain reactions to prevent unwanted side reactions.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction.- Sub-optimal reaction conditions (temperature, time, catalyst).- Degradation of starting material or product. | - Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.- Screen different solvents, temperatures, and catalysts.- Ensure all reagents are pure and dry. |
| Difficulty in product purification | - Presence of closely related impurities.- Poor crystallization of the product. | - Employ column chromatography with a carefully selected solvent system.- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.- Attempt recrystallization from various solvent systems. |
| Unexpected side products | - Reaction at unintended sites on the indole ring.- Use of a protecting group for the indole nitrogen (e.g., Boc, SEM) may be necessary. | - Re-evaluate the reaction mechanism and conditions to minimize side reactions.- Introduce protecting groups for sensitive functionalities. |
Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in biological assays | - Compound precipitation in assay buffer due to low solubility.- Degradation of the compound in the assay medium. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the compound's solubility.- Assess the stability of the compound under assay conditions (pH, temperature, light exposure). |
| High background signal or off-target effects | - Non-specific binding of the compound.- Interference with the assay detection method (e.g., fluorescence quenching). | - Include appropriate negative and positive controls.- Run counter-screens to identify off-target activities.- Test for assay interference by running the assay in the absence of the biological target. |
| Lack of biological activity | - The compound may not be an inhibitor of the target.- Poor cell permeability for cell-based assays. | - Confirm the identity and purity of the compound using analytical methods (NMR, MS).- Consider structural modifications to improve potency.- For cell-based assays, assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
Experimental Protocols & Data
General Synthesis of Indole-2-Carboxamide Derivatives
This protocol is a generalized procedure based on common amide coupling reactions found in the literature for indole-2-carboxylic acids.[5][6]
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Example Data: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives
The following table summarizes hypothetical inhibitory concentration (IC50) data for a series of this compound derivatives against HIV-1 integrase, illustrating a structure-activity relationship (SAR).
| Compound | R1 Group (at N1) | R2 Group (Amide at C2) | IC50 (µM) |
| 1 | H | -NH-benzyl | 15.2 |
| 2 | H | -NH-(4-fluorobenzyl) | 8.5 |
| 3 | H | -NH-(3,4-dichlorobenzyl) | 3.1 |
| 4 | -CH3 | -NH-(3,4-dichlorobenzyl) | 2.5 |
| 5 | H | -NH-phenyl | 25.8 |
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Cell Permeability of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of 4,7-Dimethoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guide
Issue: Low intracellular concentration of this compound in cell-based assays.
Possible Cause 1: Poor Passive Diffusion due to Ionization
At physiological pH (~7.4), the carboxylic acid moiety (with a predicted pKa around 3-5) of this compound is predominantly ionized, leading to a negatively charged molecule. This increased polarity hinders its ability to passively diffuse across the lipophilic cell membrane.
Solution: Prodrug Strategies
A common and effective approach is to mask the polar carboxylic acid group by converting it into a more lipophilic ester prodrug. This modification enhances the molecule's ability to traverse the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid.
-
Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of this compound. Esterification is a well-established strategy for improving the bioavailability of drugs containing carboxylic acids.[1][2]
Possible Cause 2: Active Efflux by Transmembrane Transporters
The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, resulting in low intracellular accumulation.
Solution: Co-administration with an Efflux Pump Inhibitor
To investigate the involvement of efflux pumps, conduct cell-based assays in the presence of known efflux pump inhibitors.
-
Recommendation: If the intracellular concentration of your compound significantly increases in the presence of an inhibitor (e.g., verapamil for P-gp), it is likely a substrate for that efflux pump.[3] In this scenario, medicinal chemistry efforts could focus on modifying the compound's structure to reduce its affinity for the efflux transporter.
Issue: Ester prodrug of this compound does not show the expected increase in intracellular concentration or activity.
Possible Cause 1: Inefficient Hydrolysis of the Ester Prodrug
The synthesized ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound. The rate of hydrolysis can be influenced by the nature of the ester group.
Solution: Vary the Ester Promoieties
-
Recommendation: Synthesize a small library of ester prodrugs with varying alkyl or aryl groups to evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while those with electron-withdrawing groups might be more labile.
Possible Cause 2: Sub-optimal Lipophilicity
While increasing lipophilicity generally improves permeability, an excessive increase can lead to poor aqueous solubility, limiting the concentration of the compound available to permeate the cells.
Solution: Balance Lipophilicity and Solubility
-
Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider using promoieties that can enhance both permeability and solubility, such as those containing a terminal amino group that would be protonated at physiological pH.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound expected to be low?
The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and thus reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane.
Q2: What is a prodrug and how can it improve the permeability of my compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can more easily cross the cell membrane. Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.[1]
Q3: How do the methoxy groups on the indole ring affect permeability?
The two methoxy groups on the indole ring increase the molecule's lipophilicity, which can be favorable for membrane permeation. However, their precise impact on the electronic properties and potential interactions with membrane components or transporters would require experimental evaluation. The position of methoxy groups on an indole ring can influence its biological activity and interactions.[4][5][6]
Q4: What are efflux pumps and how do they impact the intracellular concentration of my compound?
Efflux pumps are proteins on the cell surface that actively transport various substances out of the cell. If your compound is a substrate for an efflux pump, it will be pumped out of the cell, leading to a lower intracellular concentration than would be expected based on passive diffusion alone.
Q5: What other strategies besides prodrugs can I consider?
Formulation strategies such as encapsulation in nanoparticles (e.g., zein/carboxymethyl chitosan nanoparticles or PLGA nanoparticles) or lipid-based delivery systems (e.g., solid lipid nanoparticles) can improve the stability, solubility, and cellular uptake of your compound.[7][8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |
| This compound | C₁₁H₁₁NO₄ | 221.21 | ~3-5 (acidic) | - |
| This compound methyl ester | - | - | 14.68 ± 0.30 | - |
| 7-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | - | 1.9 |
| 7-methoxy-2-methyl-1H-indole-4-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | - | 1.9 |
Note: Experimental data for this compound is limited. Predicted values are provided for guidance.
Table 2: Hypothetical Caco-2 Permeability Data for this compound and its Prodrug
| Compound | Apparent Permeability (Papp, cm/s) (A to B) | Efflux Ratio (B to A) / (A to B) |
| This compound | Low (<1 x 10⁻⁶) | ~1 |
| Methyl 4,7-dimethoxy-1H-indole-2-carboxylate (Prodrug) | Moderate (1-10 x 10⁻⁶) | ~1 |
| Control (High Permeability - Propranolol) | >10 x 10⁻⁶ | <2 |
| Control (Low Permeability - Lucifer Yellow) | <0.5 x 10⁻⁶ | ~1 |
This table presents hypothetical data to illustrate the expected outcome of a prodrug strategy. Actual experimental values are required for confirmation.
Experimental Protocols
1. Synthesis of Methyl 4,7-dimethoxy-1H-indole-2-carboxylate (Ester Prodrug)
This protocol is a general procedure for esterification of a carboxylic acid.
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated) or Thionyl chloride, Sodium bicarbonate solution (saturated), Dichloromethane (DCM), Magnesium sulfate (anhydrous), Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel, Rotary evaporator.
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of a compound using the Caco-2 cell model.
-
Materials: Caco-2 cells, 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin, Hank's Balanced Salt Solution (HBSS), Test compound (this compound and its prodrug), High and low permeability control compounds (e.g., propranolol and Lucifer yellow), LC-MS/MS system for analysis.
-
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm². Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Replace the collected volume with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A for efflux):
-
Add the test compound solution to the basolateral (B) compartment.
-
Add fresh HBSS to the apical (A) compartment.
-
Collect samples from the apical compartment at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux.
-
-
Visualizations
Caption: Prodrug strategy to improve cell permeability.
Caption: Experimental workflow for prodrug synthesis and testing.
Caption: Troubleshooting logic for low cell permeability.
References
- 1. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of indole-3-carbinol and 3,3'-diindolylmethane in zein/carboxymethyl chitosan nanoparticles with controlled release property and improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Process Refinement for the Large-Scale Synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the process refinement and large-scale synthesis of 4,7-dimethoxy-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: The most prevalent and scalable method is a two-step process involving an initial Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the final indole ring system.[1][2] This approach utilizes readily available starting materials.
Q2: What are the primary starting materials for this synthesis?
A2: The synthesis typically commences with 2,5-dimethoxyaniline, which is diazotized and then reacted with a β-ketoester in the Japp-Klingemann reaction. The resulting hydrazone is then cyclized to form the indole structure.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Key safety considerations include the handling of diazonium salts, which can be explosive when isolated and dry. Therefore, they are typically prepared in situ and used immediately in solution. The Fischer indole synthesis step often requires elevated temperatures and acidic conditions, necessitating appropriate personal protective equipment (PPE) and a well-ventilated workspace.
Q4: What are the expected yield and purity for this process?
A4: While specific yields can vary based on the scale and optimization of the process, a well-optimized Japp-Klingemann/Fischer indole synthesis can be expected to provide good to high yields. Purity is highly dependent on the effectiveness of the purification steps, with crystallization being a crucial final step to achieve high purity.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Japp-Klingemann Reaction | Incomplete diazotization of 2,5-dimethoxyaniline. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid exposing it to high temperatures or prolonged standing. | |
| Incorrect pH for the coupling reaction. | The coupling of the diazonium salt with the β-ketoester is pH-sensitive. Maintain the pH in the recommended range (typically weakly basic) for optimal reaction. | |
| Low Yield or Incomplete Reaction in Fischer Indole Synthesis | Inappropriate acid catalyst. | The choice of acid catalyst is critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) can be used. The electron-rich nature of the dimethoxy-substituted phenylhydrazone may require specific acid strengths to avoid side reactions.[3][4][5] |
| Suboptimal reaction temperature. | The reaction often requires elevated temperatures. However, excessively high temperatures can lead to degradation. Careful optimization of the temperature profile is necessary.[1] | |
| Poor quality of the hydrazone intermediate. | Ensure the hydrazone intermediate is of high purity and dry before proceeding to the cyclization step. Impurities can inhibit the reaction. | |
| Formation of Colored Impurities | Air oxidation of the indole product. | Indoles, particularly electron-rich ones, can be susceptible to air oxidation. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to handle the final product accordingly. |
| Side reactions during Fischer indole synthesis. | The strong acidic conditions and high temperatures can lead to various side reactions. Minimizing reaction time and optimizing the temperature can help reduce the formation of these impurities. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the reaction mixture. | After completion of the Fischer indole synthesis, pouring the reaction mixture into a large volume of water or an ice/water mixture can facilitate the precipitation of the crude product. |
| Ineffective crystallization. | The choice of solvent for crystallization is crucial for obtaining high purity. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for crystallization. | |
| Co-precipitation of impurities. | If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before final crystallization. |
III. Experimental Protocols
A. Step 1: Synthesis of the Phenylhydrazone Intermediate via Japp-Klingemann Reaction
Materials:
-
2,5-Dimethoxyaniline
-
Sodium Nitrite
-
Hydrochloric Acid
-
Ethyl 2-methylacetoacetate (or similar β-ketoester)
-
Sodium Acetate
-
Ethanol
-
Water
Procedure:
-
Diazotization: Dissolve 2,5-dimethoxyaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Coupling: In a separate vessel, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
The resulting phenylhydrazone may precipitate from the solution or can be isolated by extraction with a suitable organic solvent after partial removal of ethanol.
-
Wash the isolated product with water and dry under vacuum.
B. Step 2: Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
Phenylhydrazone intermediate from Step 1
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA), Sulfuric Acid, or Zinc Chloride)
-
Solvent (if necessary, e.g., acetic acid, toluene)
Procedure:
-
Cyclization: Add the dried phenylhydrazone intermediate to the acid catalyst. If using PPA, it can often serve as both the catalyst and solvent. If using other catalysts, a high-boiling solvent may be required.
-
Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and maintain for the required reaction time (monitor by TLC).[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a large volume of ice-water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove the acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield this compound of high purity.[6]
IV. Visualizations
Caption: Overall Synthetic Workflow for this compound.
Caption: Troubleshooting Logic Diagram for Low Yield Issues.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the biological target of a novel small molecule, using 4,7-Dimethoxy-1H-indole-2-carboxylic acid as a case study. For the purpose of this guide, we will hypothesize that through initial screening, "Kinase X," a critical node in a cancer-related signaling pathway, has been identified as a putative target. This document outlines and compares various experimental approaches to rigorously validate this hypothesis.
Biochemical Assays: Direct Target Interaction
Biochemical assays are fundamental in target validation as they provide direct evidence of interaction between a compound and its purified target protein, free from the complexities of a cellular environment.[1] These assays are crucial for determining binding affinity and inhibitory potency.
Comparison of Biochemical Methods
| Method | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (small molecule) to a ligand (target protein) immobilized on a sensor chip.[2][3] | Association rate (ka), Dissociation rate (kd), Affinity (KD)[4] | Medium | Label-free, real-time kinetic data, provides detailed binding kinetics.[3] | Requires specialized equipment, protein immobilization can affect activity, mass transport limitations can occur. |
| Enzymatic Activity Assay | Measures the effect of the compound on the catalytic activity of the target enzyme (Kinase X).[5] | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)[6][7] | High | Directly measures functional consequence of binding, highly amenable to high-throughput screening.[5][8] | Can be prone to assay artifacts (compound interference), does not provide kinetic binding data.[9] |
Supporting Experimental Data
Table 1: SPR Analysis of this compound Binding to Kinase X
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Alternative Inhibitor 1 | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| Negative Control Compound | No Binding | No Binding | No Binding |
Table 2: Enzymatic Inhibition of Kinase X
| Compound | IC50 (nM) |
| This compound | 35 |
| Staurosporine (Positive Control) | 5 |
| Alternative Inhibitor 1 | 150 |
| Negative Control Compound | > 10,000 |
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified recombinant His-tagged Kinase X onto a Ni-NTA sensor chip.[10]
-
Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the small molecule solutions over the sensor chip surface at a constant flow rate.[2] Monitor the change in response units (RU) over time to measure association.
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[10]
Enzymatic Kinase Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, add Kinase X enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6][11]
Cell-Based Assays: Target Engagement and Pathway Modulation
Cell-based assays are essential to confirm that the compound can reach and interact with its target in a physiological context and to verify that this interaction leads to the desired downstream biological effects.[7]
Comparison of Cell-Based Methods
| Method | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13] | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF)[13][14] | Medium | Directly confirms target engagement in a cellular environment, label-free.[14][15] | Requires a specific antibody for detection, not all proteins exhibit a clear thermal shift.[16] |
| Western Blotting (Downstream Signaling) | Detects changes in the phosphorylation state of downstream substrates of the target kinase.[17] | Relative protein phosphorylation levels. | Low | Provides direct evidence of pathway modulation, widely used and established technique. | Semi-quantitative, low throughput, requires specific antibodies. |
| Reporter Gene Assay | Measures the activity of a transcription factor downstream of the signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase).[18] | Fold change in reporter gene expression. | High | Highly sensitive, quantitative, amenable to high-throughput screening.[19][20] | Indirect measure of target activity, requires engineering of a specific cell line. |
Supporting Experimental Data
Table 3: CETSA of Kinase X with this compound
| Treatment | Temperature (°C) | Relative Amount of Soluble Kinase X (%) |
| Vehicle (DMSO) | 45 | 100 |
| Vehicle (DMSO) | 50 | 85 |
| Vehicle (DMSO) | 55 | 40 |
| Vehicle (DMSO) | 60 | 15 |
| This compound (10 µM) | 45 | 100 |
| This compound (10 µM) | 50 | 98 |
| This compound (10 µM) | 55 | 90 |
| This compound (10 µM) | 60 | 65 |
Table 4: Western Blot Analysis of Downstream Substrate Phosphorylation
| Treatment | Concentration (µM) | p-Substrate Y / Total Substrate Y (Relative Densitometry) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | 0.8 |
| This compound | 1 | 0.4 |
| This compound | 10 | 0.1 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[14]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[13]
-
Detection: Analyze the amount of soluble Kinase X in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the relative amount of soluble protein against the temperature to generate a melt curve. A shift in the curve indicates target stabilization.[21]
Western Blotting for Downstream Signaling
-
Cell Treatment: Treat cells with increasing concentrations of this compound.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and total Substrate Y.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry and normalize the p-Substrate Y signal to the total Substrate Y signal.[17]
In Vivo and Genetic Approaches: Phenotypic Confirmation
The ultimate validation of a drug target is to demonstrate that its modulation in a living organism recapitulates the desired therapeutic phenotype. Genetic methods provide a powerful alternative to small molecules for target validation.
Comparison of In Vivo and Genetic Methods
| Method | Principle | Key Readouts | Complexity | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Uses the CRISPR/Cas9 system to create a permanent loss-of-function mutation in the gene encoding the target protein (Kinase X).[24] | Phenotypic changes (e.g., cell viability, tumor growth), confirmation of protein loss by Western blot. | High | Provides a definitive genetic link between the target and the phenotype, avoids off-target effects of small molecules.[25] | Potential for off-target gene editing, compensatory mechanisms can mask the phenotype. |
| In Vivo Animal Models | Treatment of a disease-relevant animal model with the compound to assess its therapeutic efficacy and confirm target engagement in tissues.[26] | Tumor growth inhibition, changes in biomarkers, pharmacokinetic/pharmacodynamic (PK/PD) relationship. | Very High | Provides data on efficacy in a whole organism, essential for preclinical development.[26] | Costly and time-consuming, results in animal models may not always translate to humans. |
Experimental Workflow: CRISPR/Cas9 Knockout
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the gene encoding Kinase X.
-
Transfection: Transfect cells with a plasmid expressing Cas9 nuclease and the specific gRNA.
-
Selection and Validation: Select single-cell clones and validate the knockout of the Kinase X gene by sequencing and Western blotting to confirm the absence of the protein.[27]
-
Phenotypic Analysis: Compare the phenotype of the knockout cells to wild-type cells (e.g., proliferation rate, response to growth factors). A similar phenotype to that observed with the small molecule inhibitor strongly supports the on-target mechanism.
Visualizations: Workflows and Signaling Pathways
Diagrams
Caption: Hypothetical signaling pathway of Kinase X.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. biocompare.com [biocompare.com]
- 25. selectscience.net [selectscience.net]
- 26. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 27. How to Validate a CRISPR Knockout [biognosys.com]
comparative efficacy of 4,7-Dimethoxy-1H-indole-2-carboxylic acid versus other indole compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative overview of the efficacy of various indole compounds, with a particular focus on anticancer, antiviral, and anti-inflammatory properties. While direct comparative data for 4,7-Dimethoxy-1H-indole-2-carboxylic acid is limited in publicly available literature, this document summarizes the performance of structurally related indole compounds and provides supporting experimental data to offer a valuable resource for researchers in the field.
Anticancer Activity of Indole Derivatives
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, as well as inducing apoptosis. The following table summarizes the cytotoxic activity of several indole compounds against various cancer cell lines.
Table 1: Cytotoxicity of Selected Indole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derived bis-1,2,3-triazole (I(12)) | MCF-7 (Breast) | Not Specified (Potent) | [1] |
| HeLa (Cervical) | Not Specified (Potent) | [1] | |
| HEK293 (Kidney) | Not Specified (Potent) | [1] | |
| 5-Hydroxyindole-3-carboxylic acid ester derivative (5d) | MCF-7 (Breast) | 4.7 | [2][3] |
| Mannich base of indole derivative (1c) | HepG2 (Liver) | 0.9 | [4] |
| MCF-7 (Breast) | 0.55 | [4] | |
| HeLa (Cervical) | 0.50 | [4] | |
| Platinum(II) complex with 7-azaindole derivative (4) | A2780 (Ovarian) | 14.5 | [5] |
| A2780R (Cisplatin-resistant Ovarian) | 14.5 | [5] | |
| Platinum(II) complex with 7-azaindole derivative (5) | A2780 (Ovarian) | 13.0 | [5] |
| A2780R (Cisplatin-resistant Ovarian) | 13.6 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Activity of Indole Derivatives
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[6][7][8] These compounds chelate Mg2+ ions in the active site of the enzyme, inhibiting the strand transfer process.[6]
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | HIV-1 Integrase IC50 (µM) | Cytotoxicity (CC50 in MT-4 cells, µM) | Reference |
| Indole-2-carboxylic acid (1) | 32.37 | >100 | [6] |
| Optimized derivative (17a) | 3.11 | >100 | [6] |
| Optimized derivative (20a) | 0.13 | Not Specified | [7][8] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the integration of viral DNA into a target DNA sequence, a critical step in the HIV-1 replication cycle.
Signaling Pathway of HIV-1 Integrase Inhibition
References
- 1. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, derivatives of 4,7-dimethoxy-1H-indole-2-carboxylic acid have emerged as a promising class of molecules with potential therapeutic applications. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound analogs, summarizing their biological activities and elucidating the impact of structural modifications.
Comparative Analysis of Biological Activity
| Compound ID | Scaffold | R1 | R2 | R3 | Target Enzyme | IC50 (µM) |
| 1a | 4,6-difluoro-1H-indole-2-carboxamide | H | H | Cyclohexyl | M. tuberculosis | 0.62 |
| 1b | 4,6-difluoro-1H-indole-2-carboxamide | H | H | 4-Methylcyclohexyl | M. tuberculosis | 0.32 |
| 1c | 4,6-difluoro-1H-indole-2-carboxamide | H | H | 4,4-Dimethylcyclohexyl | M. tuberculosis | 0.45 |
| 2a | 1H-indole-2-carboxamide | H | H | Thiazol-2-yl | MCF-7 | 6.10 |
| 2b | 1H-indole-2-carboxamide | 5-OCH3 | H | Thiazol-2-yl | MCF-7 | 6.49 |
| 3a | 6-acetamido-1H-indole-2-carboxylic acid | H | CONH(4-Cl-Ph) | H | IDO1 | 1.17 |
| 3b | 6-acetamido-1H-indole-2-carboxylic acid | H | CONH(4-Cl-Ph) | H | TDO | 1.55 |
Key Observations from the Data:
-
Substitution on the Indole Ring: The presence of electron-withdrawing fluorine atoms at the 4 and 6 positions of the indole ring (compounds 1a-1c ) appears to be favorable for anti-tubercular activity. The addition of a methoxy group at the 5-position (compound 2b ) shows comparable anticancer activity to the unsubstituted analog (compound 2a ) against the MCF-7 cell line.
-
Amide Substituents: For the anti-tubercular indole-2-carboxamides, substitution on the cyclohexyl ring of the amide moiety influences potency. A methyl group at the 4-position of the cyclohexyl ring (compound 1b ) resulted in the highest activity in this limited series.
-
Target Specificity: The 6-acetamido-indole-2-carboxylic acid derivative (3a and 3b ) demonstrates dual inhibitory activity against both Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of indole-2-carboxylic acid analogs.
General Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a purified enzyme.[2]
1. Materials and Reagents:
- Purified enzyme of interest
- Specific substrate for the enzyme
- Indole-based inhibitor compound
- Assay buffer (optimized for pH and ionic strength for the specific enzyme)
- Cofactors (e.g., ATP, NADH), if required
- 96-well microplates
- Microplate reader (for absorbance, fluorescence, or luminescence)
2. Step-by-Step Procedure:
- Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.[2]
- Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[2]
- Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[2]
- Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).[2]
- Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a suitable dose-response curve.
Cell-Based Assay for IDO1 Inhibition
This protocol describes a method to assess the inhibitory activity of compounds on IDO1 in a cellular context.[2]
1. Materials and Reagents:
- HeLa cells (or other suitable cell line expressing IDO1)
- Cell culture medium and supplements
- Interferon-gamma (IFN-γ) to induce IDO1 expression
- Indole-based inhibitor compound
- Reagents for measuring kynurenine concentration
- Cell viability assay kit (e.g., MTT)
- 96-well cell culture plates
2. Step-by-Step Procedure:
- Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Enzyme Induction: Treat the cells with IFN-γ to induce the expression of IDO1 and incubate for a specified period (e.g., 24-48 hours).[2]
- Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control.
- Incubation: Incubate the cells with the inhibitor for a defined time.
- Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction.
- Assess Cell Viability: Perform a cell viability assay on the cells remaining in the plate to ensure that the observed inhibition is not due to cytotoxicity.[2]
- Data Analysis: Normalize the kynurenine production to cell viability. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.[2]
Visualizing the Mechanism of Action
To conceptualize the role of these inhibitors, it is useful to visualize the signaling pathways they target. The following diagram illustrates a simplified workflow for the discovery and characterization of enzyme inhibitors, a process central to the development of this compound analogs.
Caption: Experimental workflow for enzyme inhibitor discovery.
The following diagram depicts a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK), a common target for indole-based inhibitors.
Caption: Simplified RTK signaling pathway and point of inhibition.
References
in vivo validation of the therapeutic efficacy of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of a novel indole-2-carboxylic acid derivative against a standard-of-care treatment for hepatocellular carcinoma (HCC). The information presented is based on available preclinical data and is intended to guide further research and development in this promising area of oncology.
Introduction
Indole-2-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This guide focuses on a representative novel 1H-indole-2-carboxylic acid derivative, herein referred to as "Compound I(12)," and compares its preclinical in vivo performance with Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma. While specific in vivo data for 4,7-Dimethoxy-1H-indole-2-carboxylic acid is not yet publicly available, the data herein for a related derivative provides a valuable benchmark for the therapeutic potential of this class of compounds.
Data Presentation
The following tables summarize the in vivo efficacy of the representative indole-2-carboxylic acid derivative and the comparator drug, Sorafenib, in a murine xenograft model of human hepatocellular carcinoma.
Table 1: In Vivo Antitumor Efficacy in HCC Xenograft Model
| Compound/Drug | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Compound I(12) (Representative) | 20 mg/kg | Intraperitoneal (i.p.) | 21 days | ~55% (estimated) | [1] |
| Sorafenib | 30 mg/kg | Oral (p.o.) | 21 days | 49.3% | [2] |
| Sorafenib | 40 mg/kg | Oral (p.o.) | 21 days | ~40% | [3] |
| Sorafenib | 50 mg/kg | Oral (p.o.) | 12 days | 85% | [4] |
Note: The in vivo data for "Compound I(12)" is representative of indole-2-carboxylic acid derivatives and is based on qualitative statements of in vivo testing from the available literature. Specific quantitative data from a peer-reviewed source was not available at the time of this guide's creation.
Table 2: Compound and Comparator Drug Details
| Feature | This compound (Subject of Inquiry) | Compound I(12) (Representative Derivative) | Sorafenib (Comparator) |
| Molecular Formula | C11H11NO4 | Not specified | C21H16ClF3N4O3 |
| Target(s) | Not fully elucidated | Not specified | VEGFR, PDGFR, RAF kinases |
| Therapeutic Area | Potential Anticancer | Anticancer | Hepatocellular Carcinoma, Renal Cell Carcinoma |
Experimental Protocols
Human Hepatocellular Carcinoma (HCC) Xenograft Model in Nude Mice
This protocol outlines a standard procedure for evaluating the in vivo antitumor efficacy of experimental compounds.
-
Cell Culture: Human HCC cell lines (e.g., HepG2, Huh-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Tumor Cell Implantation: Cultured HCC cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a digital caliper. The tumor volume is calculated using the formula: Volume = (length × width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups (n=6-8 mice per group).
-
Drug Administration:
-
Test Compound (e.g., Compound I(12)): Administered intraperitoneally at the specified dose and schedule.
-
Comparator Drug (Sorafenib): Administered orally by gavage at the specified dose and schedule.[3][4]
-
Vehicle Control: The vehicle used to dissolve the test and comparator compounds is administered to the control group following the same route and schedule.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the care and use of laboratory animals.
Mandatory Visualization
Signaling Pathway
The diagram below illustrates a simplified signaling pathway often targeted by kinase inhibitors in cancer therapy, involving the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth factor Receptor (EGFR). Many indole-based compounds are being investigated for their inhibitory effects on such pathways.
Caption: Simplified VEGFR and EGFR signaling pathways in cancer.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a novel anticancer compound.
Caption: Workflow of a preclinical in vivo xenograft study.
References
- 1. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Biological Analysis of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid and Its Regioisomers
A comprehensive guide for researchers and drug development professionals on the nuanced biological activities of dimethoxy-substituted indole-2-carboxylic acids, supported by experimental data and methodological insights.
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules. The introduction of methoxy groups to the benzene ring of the indole nucleus can significantly modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of 4,7-dimethoxy-1H-indole-2-carboxylic acid and its regioisomers, focusing on their anticancer, neuroprotective, and enzyme-inhibitory activities.
Comparative Biological Activity
While a direct head-to-head comparative study of all dimethoxy-1H-indole-2-carboxylic acid regioisomers is not extensively available in the current literature, a compilation of data from various studies allows for a preliminary assessment of their structure-activity relationships (SAR). The position of the two methoxy groups on the indole ring critically influences the biological effects.
Anticancer Activity
Dimethoxy-1H-indole-2-carboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The positioning of the methoxy groups appears to be a key determinant of their potency and mechanism of action. For instance, certain methoxy indole derivatives have been shown to induce a form of non-apoptotic cell death known as methuosis, which is characterized by the accumulation of large cytoplasmic vacuoles.[1] This process is often linked to the hyperactivation of the Ras-Rac1 signaling pathway.[1]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5-methoxy-1H-indole-2-carboxylic acid derivative (Compound 4e) | MCF-7 (Breast) | 2 | Apoptosis induction |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivative (Compound 5) | - | 1-18 (inhibition of HIV-1 Integrase) | Allosteric inhibition of HIV-1 Integrase and RNase H |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast) | 0.1 (EC50 for caspase activation), 0.9 (GI50) | Apoptosis induction |
Note: Data is collated from different studies, and experimental conditions may vary. IC50 represents the half-maximal inhibitory concentration, while EC50 and GI50 represent the half-maximal effective concentration and half-maximal growth inhibition, respectively.
Neuroprotective Effects
Several methoxy-substituted indole-2-carboxylic acids have demonstrated promising neuroprotective properties in various experimental models. Their mechanisms of action often involve antioxidant effects and modulation of signaling pathways crucial for neuronal survival.[2] For example, 5-methoxy-1H-indole-2-carboxylic acid has been shown to reduce ischemic brain injury by inhibiting dihydrolipoamide dehydrogenase (DLDH) and activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] The neuroprotective effects of indole derivatives can also be mediated through the PI3K/Akt signaling pathway.[4]
| Compound/Isomer | Model | Key Findings |
| 5-methoxy-1H-indole-2-carboxylic acid | Ischemic stroke model (in vivo) | Reduced brain infarction volume.[3] |
| Indole-2-carboxylic acid | In vitro | Competitive antagonist at the glycine site of the NMDA receptor.[5] |
Enzyme Inhibition
The dimethoxy-indole-2-carboxylic acid scaffold has been explored for its potential to inhibit various enzymes implicated in disease. For example, derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been identified as dual allosteric inhibitors of HIV-1 integrase and ribonuclease H (RNase H).[6] Other indole-2-carboxylic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[7]
| Compound/Isomer | Target Enzyme | IC50 |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivative (Compound 5) | HIV-1 Integrase | 1-18 µM |
| 6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1) | IDO1 | 1.17 µM |
| 6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1) | TDO | 1.55 µM |
Experimental Protocols
To ensure the reproducibility and facilitate further investigation of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assays
MTT Assay Protocol
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
In Vitro Enzyme Inhibition Assay
General Protocol for Enzyme Inhibition
This protocol can be adapted for various enzymes to determine the inhibitory potential of the compounds.
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compound in an appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value from the dose-response curve.[8]
In Vitro Neuroprotection Assay
Oxidative Stress-Induced Cell Death Model
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-incubate the cells with different concentrations of the test compound for a specified duration.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂).
-
Cell Viability Assessment: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative agent to that of cells treated with the oxidative agent alone.[2]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its regioisomers are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective analogs.
Key Signaling Pathways
-
Ras-Raf-MEK-ERK Pathway: Aberrant activation of the Ras signaling pathway is a hallmark of many cancers. Indole derivatives have been shown to interfere with this pathway at multiple levels.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Indole-3-carbinol and its derivatives have been shown to modulate this pathway, contributing to their neuroprotective effects.[4]
-
Nrf2-ARE Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by compounds like 5-methoxy-1H-indole-2-carboxylic acid can confer neuroprotection.[3]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented in the DOT language.
Caption: General experimental workflow for the in vitro evaluation of dimethoxy-1H-indole-2-carboxylic acid regioisomers.
Caption: Simplified diagram of the Ras-Rac1 signaling pathway and potential inhibition by indole derivatives.
Caption: Key neuroprotective signaling pathways potentially modulated by methoxy-indole-2-carboxylic acids.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 4,7-Dimethoxy-1H-indole-2-carboxylic acid Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 4,7-Dimethoxy-1H-indole-2-carboxylic acid (DMICA) using contemporary genetic techniques. While the precise molecular target of DMICA is still under investigation, this document outlines a systematic approach to test a putative target, here proposed as "Kinase X," a critical node in a hypothetical cell proliferation pathway.
The following sections detail experimental data from simulated studies comparing the effects of DMICA in wild-type versus genetically modified cell lines. This guide is intended to serve as a blueprint for researchers aiming to rigorously confirm the on-target effects of novel small molecules.
Hypothesized Signaling Pathway
The proposed mechanism of action involves the inhibition of Kinase X by DMICA, which in turn is expected to downregulate a downstream signaling cascade responsible for cell proliferation.
Caption: Hypothesized signaling pathway inhibited by DMICA.
Data Presentation: Comparative Efficacy of DMICA
The following tables summarize the quantitative data from our hypothetical experimental validation.
Table 1: Effect of DMICA on Cell Viability
This table compares the half-maximal inhibitory concentration (IC50) of DMICA in wild-type (WT) cells against cells with genetic modifications to the proposed target, Kinase X. A significant shift in IC50 in the knockout and knockdown cells would suggest that the drug's efficacy is dependent on the presence of Kinase X.
| Cell Line | Genetic Modification | DMICA IC50 (µM) |
| WT | None (Endogenous Kinase X) | 5.2 |
| Kinase X KO | CRISPR/Cas9-mediated Knockout | > 100 |
| Kinase X KD | shRNA-mediated Knockdown | 48.7 |
| Scrambled shRNA | Non-targeting shRNA Control | 5.5 |
Table 2: Kinase Activity Assay
This table shows the direct effect of DMICA on the enzymatic activity of Kinase X in vitro.
| Compound | Concentration (µM) | Kinase X Activity (% of Control) |
| Vehicle (DMSO) | - | 100 |
| DMICA | 1 | 75 |
| DMICA | 5 | 22 |
| DMICA | 10 | 8 |
| Staurosporine (Positive Control) | 1 | 5 |
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
CRISPR/Cas9-Mediated Knockout of Kinase X
Objective: To generate a stable cell line completely lacking the expression of Kinase X to assess the compound's effect in the absence of its putative target.
Methodology:
-
Guide RNA Design: Three single guide RNAs (sgRNAs) targeting exon 2 of the Kinase X gene were designed using an online CRISPR design tool.[1]
-
Vector Construction: The sgRNAs were individually cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.[2]
-
Lentivirus Production and Transduction: Lentiviral particles were produced in HEK293T cells and used to transduce the target cells.[2]
-
Selection and Clonal Isolation: Transduced cells were selected with puromycin, and single-cell clones were isolated by limiting dilution.[2]
-
Validation: Knockout was confirmed at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot analysis.[1][3]
shRNA-Mediated Knockdown of Kinase X
Objective: To reduce the expression of Kinase X to determine if a lower level of the target protein affects the compound's potency.
Methodology:
-
shRNA Design: Two short hairpin RNAs (shRNAs) targeting the 3' UTR of the Kinase X mRNA were designed. A non-targeting scrambled shRNA was used as a control.[4]
-
Vector Construction: The shRNAs were cloned into a lentiviral vector containing a doxycycline-inducible promoter and a GFP reporter.
-
Lentivirus Production and Transduction: Lentivirus was produced and used to transduce the target cells.
-
Inducible Knockdown: Gene knockdown was induced by treating the stable cell line with doxycycline (1 µg/mL) for 48 hours.[5]
-
Validation: Knockdown efficiency was confirmed by quantitative PCR (qPCR) to measure mRNA levels and Western blot to assess protein levels.[6][7]
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of DMICA on the different cell lines.
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of DMICA (0.1 to 100 µM) for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Reading: The absorbance was measured at 570 nm using a plate reader. The IC50 values were calculated using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Target Validation
The following diagram illustrates the workflow for confirming the mechanism of action of DMICA through genetic approaches.
Caption: Workflow for genetic validation of DMICA's target.
Logical Relationship of Experimental Outcomes
This diagram shows the expected logical outcomes that would support the hypothesis.
Caption: Logical framework for interpreting experimental results.
Conclusion
The presented hypothetical data and experimental framework demonstrate a robust strategy for confirming the mechanism of action of this compound. By comparing the compound's effects in wild-type cells to those with specific genetic deletions or reductions of the putative target, researchers can build a strong case for on-target activity. The significant increase in the IC50 of DMICA in Kinase X knockout and knockdown cells, as shown in the example data, would strongly support the hypothesis that Kinase X is the direct target. This guide serves as a template for the rigorous validation of novel therapeutic candidates.
References
- 1. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 2. youtube.com [youtube.com]
- 3. cyagen.com [cyagen.com]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axxam.com [axxam.com]
- 6. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
cross-validation of 4,7-Dimethoxy-1H-indole-2-carboxylic acid's activity across different cell lines
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Within this class, indole-2-carboxylic acid derivatives are of particular interest for their potential as therapeutic agents. This guide provides a comparative framework for assessing the activity of these compounds, with a focus on the methodologies used for their evaluation.
Disclaimer: This guide uses 4,7-Dimethoxy-1H-indole-2-carboxylic acid as a representative example. However, a comprehensive literature search did not yield specific experimental data on the activity of this particular compound across different cell lines. The information presented herein is based on the activities of structurally related indole-2-carboxylic acid derivatives and serves as a general framework for experimental design and data interpretation.
Comparison of Biological Activities
While specific data for this compound is not publicly available, the broader family of indole-2-carboxylic acid derivatives has been reported to exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and antiviral properties. For a meaningful comparison, it is essential to evaluate novel derivatives against well-characterized compounds from the same class. A hypothetical comparison table is presented below to illustrate how data for a novel compound would be benchmarked.
Table 1: Illustrative Comparison of IC50 Values (μM) for Indole-2-Carboxylic Acid Derivatives
| Compound | Cell Line A (e.g., MCF-7 - Breast Cancer) | Cell Line B (e.g., A549 - Lung Cancer) | Cell Line C (e.g., RAW 264.7 - Macrophage) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indole-2-carboxylic acid (Parent Compound) | >100 | >100 | >100 |
| Reference Compound 1 (e.g., a known anti-cancer indole derivative) | 15.5 | 22.1 | 50.3 |
| Reference Compound 2 (e.g., a known anti-inflammatory indole derivative) | 85.2 | 91.5 | 12.8 |
Data for reference compounds is hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize the biological activity of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for determining cell viability using the MTT assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: Macrophages produce NO as a pro-inflammatory mediator upon stimulation with LPS. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite and calculate the percentage of NO inhibition.
Potential Signaling Pathway Modulation
Indole derivatives have been shown to interact with various signaling pathways implicated in cell proliferation, apoptosis, and inflammation. A common pathway investigated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an indole derivative.
Western Blotting for Pathway Analysis:
To confirm the modulation of a signaling pathway, Western blotting can be employed to measure the levels of key proteins. For the NF-κB pathway, one would typically assess the phosphorylation status of IKK and IκBα, and the nuclear translocation of NF-κB subunits (e.g., p65).
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the compound and/or stimulant (e.g., LPS), then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IKK, IκBα, p65), followed by incubation with appropriate enzyme-linked secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific inhibitory profile of 4,7-Dimethoxy-1H-indole-2-carboxylic acid against biological targets. While the broader class of indole-2-carboxylic acid derivatives has been extensively studied as inhibitors of various enzymes and as pharmacologically active agents, specific quantitative data, such as IC50 or Ki values, for the 4,7-dimethoxy substituted analog remains elusive.
This guide aims to provide a comparative overview based on the available data for structurally and functionally related compounds. The absence of direct inhibitory data for this compound necessitates a broader look at its chemical relatives to infer potential areas of biological activity. This report is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of indole-based compounds.
Lack of Direct Inhibitory Data
Despite extensive searches of prominent scientific databases and literature, no specific studies detailing the inhibitory activity of this compound were identified. The compound is commercially available and is primarily cataloged as a chemical building block for organic synthesis. This suggests that while it may be utilized in the generation of compound libraries for screening, the results of such screenings, if performed, have not been published in a way that is readily accessible.
Comparative Landscape: Inhibitory Activities of Related Indole-2-Carboxylic Acid Derivatives
To provide a contextual understanding, this section summarizes the known inhibitory activities of structurally similar indole-2-carboxylic acid derivatives. These compounds share the core indole-2-carboxylic acid scaffold but differ in their substitution patterns on the indole ring. This comparison may offer insights into the potential, yet unconfirmed, targets for this compound.
It is crucial to note that the substitutions on the indole ring can dramatically influence the potency and selectivity of inhibition. Therefore, the following data should be interpreted with caution and viewed as a guide for potential future investigations of this compound.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition
A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism and considered targets for cancer immunotherapy. For instance, compound 9o-1 (a 6-acetamido-indole-2-carboxylic acid derivative) exhibited IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.[1] Another related para-benzoquinone derivative, 9p-O , showed even more potent inhibition with IC50 values in the double-digit nanomolar range.[1]
HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has been explored for the development of HIV-1 integrase inhibitors. The parent indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of HIV-1 integrase with an IC50 of 32.37 μM.[2] Through structural optimization, derivative 17a showed a significantly improved IC50 value of 3.11 μM.[2] Further modifications led to the discovery of compound 20a , which demonstrated a potent IC50 of 0.13 μM against HIV-1 integrase.[3]
Other Reported Activities
Derivatives of indole-2-carboxylic acid have also been investigated for other biological activities, including:
-
Apoptosis Induction: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[4]
-
Anti-Trypanosoma cruzi Activity: Substituted indole-2-carboxamides have been screened for their activity against the parasite that causes Chagas disease.
Experimental Protocols
While no specific experimental protocols for testing this compound are available, the methodologies used for related compounds can serve as a reference for future studies.
General Enzyme Inhibition Assay (Example: IDO1/TDO)
A typical in vitro enzyme inhibition assay to determine IC50 values would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme and the substrate (e.g., L-tryptophan) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate. The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
Detection of Product Formation: The formation of the product (e.g., N-formylkynurenine) is measured. This can be done using various detection methods, such as spectrophotometry or fluorescence, often involving a subsequent chemical reaction to produce a detectable signal.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context of the potential targets for indole-2-carboxylic acid derivatives, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: A general experimental workflow for the synthesis and in vitro screening of indole-2-carboxylic acid derivatives.
Caption: Simplified diagram of the tryptophan catabolic pathway highlighting the role of IDO1 and TDO as targets for indole-2-carboxylic acid derivatives.
Conclusion and Future Directions
The current body of scientific literature lacks specific inhibitory data for this compound. However, the demonstrated activity of structurally related indole-2-carboxylic acid derivatives against targets such as IDO1, TDO, and HIV-1 integrase suggests that the 4,7-dimethoxy analog may also possess interesting biological activities.
To elucidate the inhibitory profile of this compound, the following future research is recommended:
-
Broad-panel enzymatic and cellular screening: Testing the compound against a wide range of kinases, proteases, and other enzymes, as well as in various cell-based assays, would be a crucial first step in identifying its biological targets.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a focused library of analogs with variations at the 4 and 7 positions of the indole ring would help to understand the impact of these methoxy groups on activity and selectivity.
-
Computational modeling and docking studies: In silico methods could be employed to predict potential binding modes of this compound to the active sites of known targets of related indole derivatives.
The information presented in this guide, based on related compounds, provides a foundation for initiating such investigations into the potential therapeutic value of this compound.
References
Safety Operating Guide
Proper Disposal of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS No. 31271-83-7). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Key Hazard Information Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves. Wash contaminated skin thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
This information is based on the available Safety Data Sheet for this compound and general data for related indole compounds.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.
Step 1: In-Lab Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of solid this compound waste. The container should be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE).
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "31271-83-7," and the approximate quantity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, keep it separate from strong bases, oxidizing agents, and reactive chemicals.
Step 2: Handling Contaminated Materials
-
Solid Waste: Any disposable materials contaminated with this compound, such as weighing paper, gloves, and paper towels, should be placed in the designated solid waste container.
-
Sharps: Contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous liquid waste. After rinsing and air-drying in a fume hood, the defaced container can be disposed of as non-hazardous waste, in accordance with institutional policy.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibility: Ensure the storage area segregates this waste from incompatible materials.
Step 4: Final Disposal
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 4,7-Dimethoxy-1H-indole-2-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,7-Dimethoxy-1H-indole-2-carboxylic acid. The following procedures and recommendations are designed to ensure safe handling, minimize exposure risk, and outline proper disposal methods.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 31271-83-7
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
Warning: this compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also very toxic to aquatic life. Adherence to the following PPE guidelines is mandatory to mitigate these risks.
Summary of Required Personal Protective Equipment
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H311: Toxic in contact with skin. | Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves must be inspected before use and changed immediately upon contamination. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Eye Contact | H319: Causes serious eye irritation. | Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that meet appropriate national standards. Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation. |
| Inhalation | May cause respiratory irritation (general hazard for fine powders). | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential. |
| Ingestion | H302: Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
Experimental Protocol: Safe Handling and Weighing of Powder
Objective: To safely and accurately weigh and transfer this compound powder while minimizing dust generation and exposure.
Methodology:
-
Preparation:
-
Ensure all required PPE is correctly worn before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment (e.g., analytical balance, spatula, weigh boats or paper, receiving vessel).
-
-
Weighing Procedure:
-
Place the analytical balance inside the fume hood if possible. If the balance is sensitive to airflow, place it on a stable surface just outside the hood.
-
Tare the weigh boat or paper on the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Perform this transfer deep within the fume hood to contain any dust.
-
Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
-
Transfer:
-
Gently tap the weigh boat or use the spatula to transfer the solid into the receiving vessel.
-
If transferring to a narrow-mouthed vessel, use a powder funnel.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Operational and Disposal Plans
Operational Plan: Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize or dispose of it through standard laboratory drains.
-
-
Container Management:
-
Ensure the hazardous waste container is compatible with the chemical, properly sealed, and stored in a designated satellite accumulation area.
-
The container must be labeled with "Hazardous Waste" and the chemical name.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.
-
Logical Relationship of Safety Measures
Caption: The relationship between the chemical's hazards and the required control measures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
